[4-(2-Chloroacetyl)phenyl]urea
Description
Properties
IUPAC Name |
[4-(2-chloroacetyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-5-8(13)6-1-3-7(4-2-6)12-9(11)14/h1-4H,5H2,(H3,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKLCVGZXFPCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861520-97-0 | |
| Record name | [4-(2-chloroacetyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
In-Depth Technical Guide: Chemical Properties, Reactivity, and Applications of[4-(2-Chloroacetyl)phenyl]urea
Executive Summary
As a Senior Application Scientist navigating the complex landscape of medicinal chemistry and organic synthesis, I frequently evaluate bifunctional building blocks that offer both high reactivity and structural utility. [4-(2-Chloroacetyl)phenyl]urea (CAS: 861520-97-0)[1] is a prime example of such a molecule. It is characterized by two distinct, highly orthogonal functional groups: an electrophilic α -chloro ketone and a hydrogen-bonding urea motif.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for [4-(2-Chloroacetyl)phenyl]urea. By understanding the causality behind its reactivity, researchers can leverage this compound to construct complex heterocyclic scaffolds—most notably via the Hantzsch thiazole synthesis—and design potent kinase inhibitors targeting the DFG-out conformation[2][3].
Physicochemical Properties & Structural Analysis
To effectively utilize [4-(2-Chloroacetyl)phenyl]urea in synthetic workflows, one must first understand its fundamental properties. The molecule consists of a central phenyl ring substituted at the 1- and 4-positions, creating a rigid, linear vector between the two functional groups.
The α -chloro ketone moiety is exceptionally reactive. The adjacent carbonyl group stabilizes the transition state of nucleophilic substitution ( SN2 ) reactions through π−σ∗ orbital overlap, significantly lowering the activation energy for incoming nucleophiles. Conversely, the urea group is chemically stable under mild conditions but serves as a powerful bidentate hydrogen-bond donor and acceptor, a critical feature for target engagement in drug discovery[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | [4-(2-Chloroacetyl)phenyl]urea |
| CAS Number | 861520-97-0 |
| Molecular Formula | C 9 H 9 ClN 2 O 2 |
| Molecular Weight | 212.63 g/mol |
| Monoisotopic Mass | 212.03525 Da |
| InChIKey | NTKLCVGZXFPCGL-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (from -NH-CO-NH 2 ) |
| Hydrogen Bond Acceptors | 2 (from C=O groups) |
| Topological Polar Surface Area | ~72.2 Ų |
Data supported by PubChem and Sigma-Aldrich chemical databases[1][4].
Core Chemical Reactivity & Mechanistic Pathways
The orthogonal nature of the two functional groups allows for selective derivatization.
-
Hantzsch Thiazole Synthesis: The most prominent application of this building block is its condensation with thioamides or thioureas to form 2,4-disubstituted thiazoles[2]. The sulfur atom of the thiourea acts as a soft nucleophile, selectively attacking the α -carbon to displace the chloride. Subsequent intramolecular attack by the nitrogen onto the carbonyl carbon, followed by dehydration, yields the thermodynamically stable aromatic thiazole ring.
-
Nucleophilic Substitution ( SN2 ): In the absence of cyclization partners, the α -chloro group can be cleanly displaced by secondary amines, thiols, or alkoxides to generate α -functionalized ketones.
-
Target Binding (Urea Motif): In medicinal chemistry, the urea group is rarely modified; instead, it is utilized as a pharmacophore. It is a classic hinge-binding or DFG-out binding motif in Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib)[3].
Bifunctional reactivity map of [4-(2-Chloroacetyl)phenyl]urea highlighting key synthetic pathways.
Experimental Protocols: Self-Validating Systems
As an application scientist, I prioritize protocols that are "self-validating"—meaning the reaction provides intrinsic visual or physical cues of its progress, minimizing the need for constant analytical sampling.
Protocol 1: Synthesis of 2-Amino-4-(4-ureidophenyl)thiazole via Hantzsch Cyclization
Causality & Design: Ethanol is deliberately selected as the solvent. While it solubilizes the starting materials at reflux, the resulting thiazole hydrochloride salt is highly insoluble in cold ethanol. This creates a self-validating system: the formation of a dense precipitate directly indicates successful cyclization and allows for isolation via simple filtration, bypassing tedious column chromatography[2].
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry 50 mL round-bottom flask, suspend [4-(2-chloroacetyl)phenyl]urea (1.0 eq, 2.12 g, 10 mmol) and thiourea (1.1 eq, 0.84 g, 11 mmol) in 20 mL of absolute ethanol.
-
Reaction Initiation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under magnetic stirring. Mechanistic note: The thermal energy overcomes the activation barrier for the initial SN2 displacement of the chloride by the nucleophilic sulfur.
-
Monitoring (Self-Validation): As the reaction proceeds (typically 2–4 hours), the suspension will initially clear as reagents dissolve, followed by the formation of a new, fine crystalline precipitate (the hydrochloride salt of the target thiazole). Monitor the supernatant via TLC (Hexane:EtOAc 1:1); the disappearance of the UV-active starting material at Rf 0.6 confirms completion.
-
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 30 minutes to maximize precipitation.
-
Filtration & Washing: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (10 mL) to remove unreacted thiourea and organic impurities.
-
Drying: Dry the solid in a vacuum oven at 50 °C overnight to afford the pure thiazole hydrochloride salt.
Step-by-step mechanistic workflow of the Hantzsch thiazole synthesis and product isolation.
Protocol 2: SN2 Amination with Secondary Amines
Causality & Design: To synthesize an α -amino ketone without triggering unwanted cyclization or epoxide formation, a mild base (anhydrous K 2 CO 3 ) is used in a polar aprotic solvent (DMF). The base acts as an acid scavenger, neutralizing the generated HCl to prevent the protonation and subsequent deactivation of the nucleophilic amine.
Step-by-Step Methodology:
-
Setup: Dissolve [4-(2-chloroacetyl)phenyl]urea (1.0 eq, 1.06 g, 5 mmol) in 10 mL of anhydrous DMF and cool to 0 °C in an ice bath.
-
Base Addition: Add finely powdered anhydrous K 2 CO 3 (2.0 eq, 1.38 g, 10 mmol).
-
Nucleophile Addition: Dropwise, add the secondary amine (e.g., morpholine, 1.2 eq, 6 mmol) over 10 minutes to prevent localized exothermic spikes that could lead to self-condensation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching & Extraction: Pour the mixture into 50 mL of ice water. If the product precipitates, isolate via filtration. Otherwise, extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.
Applications in Drug Discovery
In the realm of medicinal chemistry, [4-(2-Chloroacetyl)phenyl]urea is a highly prized intermediate for developing multi-kinase inhibitors[3].
When cyclized into a thiazole, the resulting thiazole-phenyl-urea scaffold acts as a rigid, shape-specific pharmacophore. The thiazole ring often occupies the hydrophobic pocket of a kinase active site, while the urea moiety acts as a bidentate hydrogen-bond donor to the conserved glutamic acid and aspartic acid residues in the hinge region or the DFG (Asp-Phe-Gly) motif[3]. This specific interaction stabilizes the kinase in its inactive "DFG-out" conformation, a mechanism utilized by blockbuster oncology drugs to achieve high selectivity and prolonged target residence time[3].
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 52908206,[4-(2-chloroacetyl)phenyl]urea." PubChem Database. Available at:[Link]
-
Kamila, S. et al. "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines." Tetrahedron Letters, 2012. Available at:[Link]
-
Zhao, Z. et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. Available at:[Link]
Sources
- 1. [4-(2-chloroacetyl)phenyl]urea | 861520-97-0 [sigmaaldrich.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comitiadon | C9H9ClN2O2 | CID 265950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis Pathways for [4-(2-Chloroacetyl)phenyl]urea: A Mechanistic and Methodological Guide
Target Molecule: [4-(2-Chloroacetyl)phenyl]urea (CAS: 861520-97-0) Primary Application: Building block for aminothiazole derivatives and advanced pharmaceutical APIs.
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when designing pathways for bifunctional molecules. The synthesis of [4-(2-Chloroacetyl)phenyl]urea presents a classic chemoselectivity challenge: it contains both a urea moiety and an α-chloroketone. Successfully synthesizing this compound requires strict adherence to mechanistic logic and a deep understanding of intermediate stability. This whitepaper details the optimal synthetic sequence, the causality behind reagent selection, and self-validating experimental protocols.
Retrosynthetic Analysis & Mechanistic Rationale
The most common point of failure in synthesizing [4-(2-Chloroacetyl)phenyl]urea is the misordering of synthetic steps. A naive retrosynthetic approach might suggest starting with 4-aminoacetophenone, chlorinating the acetyl group first, and then forming the urea. This is a fatal synthetic error.
If 4-(2-chloroacetyl)aniline is generated as an intermediate, the highly nucleophilic free amine will rapidly undergo intermolecular SN2 alkylation with the α-chloroketone of a neighboring molecule. This results in rapid self-condensation and the formation of intractable polymeric mixtures.
The Causal Solution: We must reverse the sequence. By reacting 4-aminoacetophenone with potassium cyanate (KOCN) first, we convert the amine into a urea [1]. The electron-withdrawing carbonyl group of the urea delocalizes the nitrogen lone pair via resonance. This drastically reduces the nitrogen's nucleophilicity, effectively "masking" it and preventing self-alkylation during the subsequent harsh α-chlorination step.
Fig 1: Retrosynthetic logic demonstrating the necessity of early urea formation to prevent polymerization.
Process Optimization: Solvent & Reagent Selection
For the second step—the α-chlorination of 1-(4-acetylphenyl)urea—sulfuryl chloride (SO2Cl2) is the industry standard. However, the choice of solvent dictates the purity of the final product.
Historically, dichloromethane (DCM) was used for SO2Cl2 reactions. However, field experience and recent patent literature demonstrate that DCM promotes solvent degradation and over-chlorination, leading to α,α-dichloro impurities [2]. Substituting DCM with toluene suppresses these side reactions. Despite being an aromatic solvent, toluene remains inert to SO2Cl2 under these specific thermal conditions and pushes the mono-to-di chlorination selectivity to >95:5.
Table 1: Comparison of α-Chlorination Reagents for Acetophenone Derivatives
| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (Mono:Di) | Mechanistic Notes |
| SO2Cl2 | Toluene | 0 to 25 | 85–90 | >95:5 | Optimal. Clean reaction, suppresses double chlorination [2]. |
| SO2Cl2 | DCM | 0 to 25 | 70–75 | 85:15 | Sub-optimal. Solvent degradation and higher di-chloro impurities. |
| NCS / p-TsOH | Methanol | 65 | 75–80 | 90:10 | Requires acid catalysis; longer reaction time; lower atom economy. |
| DCDMH | Methanol | 30–35 | 80–85 | 92:8 | Viable alternative, but generates bulky hydantoin byproducts. |
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Visual cues (e.g., precipitation, gas evolution) are embedded to allow the chemist to verify the reaction's progress in real-time.
Protocol A: Synthesis of 1-(4-Acetylphenyl)urea
Objective: Mask the nucleophilic amine via in situ cyanic acid generation.
-
Preparation: In a 500 mL round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq, 13.5 g, 100 mmol) in a mixture of glacial acetic acid (50 mL) and distilled water (50 mL).
-
Cyanic Acid Generation: Cool the solution to 10°C using an ice bath. Prepare a solution of potassium cyanate (KOCN, 1.5 eq, 12.2 g, 150 mmol) in water (30 mL). Add the KOCN solution dropwise over 30 minutes. Self-Validation: The acidic environment converts KOCN to reactive cyanic acid (HNCO) in situ.
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Self-Validation: A thick white precipitate of the urea derivative will form as the reaction progresses.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with water (3 x 50 mL) to remove unreacted salts and acetic acid, followed by a final wash with cold ethanol (20 mL).
-
Drying: Dry the solid under vacuum at 50°C to constant weight. (Expected yield: ~88%).
Protocol B: α-Chlorination to[4-(2-Chloroacetyl)phenyl]urea
Objective: Electrophilic chlorination of the enol tautomer without over-chlorination.
-
Preparation: Suspend the previously synthesized 1-(4-acetylphenyl)urea (1.0 eq, 17.8 g, 100 mmol) in anhydrous toluene (150 mL) in a 500 mL flask equipped with a magnetic stirrer, dropping funnel, and a gas scrubber system.
-
Reagent Addition: Cool the suspension to 0–5°C under an inert nitrogen atmosphere. Slowly add sulfuryl chloride (SO2Cl2, 1.05 eq, 14.2 g, 105 mmol) dropwise over 45 minutes. Expert Note: Strict temperature control here prevents the formation of the α,α-dichloro impurity.
-
Reaction: Stir at 0–5°C for 1 hour, then gradually warm to room temperature and stir for an additional 3 hours. Self-Validation: Copious amounts of SO2 and HCl gases will evolve. The suspension may temporarily clear before the chlorinated product begins to precipitate.
-
Quench & Workup: Carefully quench the reaction by pouring the mixture into ice water (100 mL) to destroy unreacted SO2Cl2.
-
Purification: Filter the resulting crude solid, wash with cold toluene (30 mL), and recrystallize from an ethanol/water mixture to yield pure [4-(2-Chloroacetyl)phenyl]urea.
Fig 2: Step-by-step experimental workflow for the synthesis of [4-(2-Chloroacetyl)phenyl]urea.
Conclusion
The successful synthesis of [4-(2-Chloroacetyl)phenyl]urea relies entirely on understanding the reactivity of its functional groups. By prioritizing the formation of the urea linkage, we chemically mask the aniline nitrogen, preventing catastrophic polymerization. Furthermore, upgrading the solvent system from DCM to toluene during the SO2Cl2 chlorination step elevates the protocol from a basic laboratory synthesis to a scalable, high-purity process suitable for advanced pharmaceutical development.
References
- Practical synthesis of urea derivatives.US Patent 5,925,762A. Google Patents.
- Improved synthesis of monochlorinated acetophenone.EP Patent 3,498,687A1. Google Patents.
Solubility and Handling of [4-(2-Chloroacetyl)phenyl]urea: A Comprehensive Technical Guide
Abstract
The handling and solubilization of synthetic intermediates like[4-(2-Chloroacetyl)phenyl]urea present unique challenges in drug development and in vitro testing. This whitepaper provides an in-depth thermodynamic analysis of the compound's solubility profile across various organic solvents. By understanding the causality behind solvent-solute interactions, researchers can implement the provided self-validating protocols to generate stable master stocks and homogenous aqueous working solutions without compromising scientific integrity.
Structural Thermodynamics & Solvation Mechanics
As an Application Scientist, I approach the solvation of[4-(2-Chloroacetyl)phenyl]urea not merely as a physical task, but as a thermodynamic puzzle. The molecule possesses a dichotomous structure that dictates its behavior in solution:
-
The Phenylurea Core: The urea moiety (-NHCONH₂) is highly polar and acts as a strong hydrogen-bond donor and acceptor. This leads to a rigid crystal lattice with high lattice energy, making it inherently insoluble in non-polar organic solvents and water[1].
-
The Chloroacetyl Group: The -COCH₂Cl substitution at the para position introduces an electrophilic, polarizable region. While it enhances solubility in moderately polar halogenated solvents compared to unsubstituted phenylurea, it increases the overall lipophilicity, further driving down aqueous solubility.
To successfully dissolve this compound, the solvent must overcome the strong intermolecular hydrogen bonds of the urea groups while simultaneously accommodating the lipophilic phenyl ring. Polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)—are uniquely suited for this. Their highly polarized S=O and C=O bonds act as superior hydrogen-bond acceptors, effectively disrupting the solute's crystal lattice[2].
Quantitative Solubility Profile
Based on equilibrium solubility data for structurally analogous phenylureas and chloroacetophenones, the solubility hierarchy strictly follows the solvent's hydrogen-bond accepting basicity and dielectric constant[3].
Table 1: Empirical and Extrapolated Solubility Profile of [4-(2-Chloroacetyl)phenyl]urea
| Solvent Category | Specific Solvent | Predicted Solubility (25°C) | Solvation Mechanism | Suitability for Assays |
| Polar Aprotic | DMSO | > 50 mg/mL | Strong H-bond acceptor; dipole-dipole interaction | Optimal for master stocks |
| Polar Aprotic | DMF | > 50 mg/mL | Strong H-bond acceptor; disrupts lattice energy | Excellent for synthesis |
| Polar Protic | Methanol | 5 - 10 mg/mL | Amphoteric H-bonding | Moderate (may degrade over time) |
| Polar Protic | Ethanol | 2 - 5 mg/mL | Amphoteric H-bonding | Poor for high-conc. stocks |
| Non-Polar | Chloroform | < 2 mg/mL | Weak dipole; halogen bonding | Unsuitable for biological assays |
| Aqueous | Water / PBS | < 0.1 mg/mL | Hydrophobic exclusion | Requires co-solvent/carrier |
Note: The mole-fraction solubility of phenylurea derivatives increases significantly with temperature, ranking as DMF > DMSO > Methanol > Ethanol > Water[2].
Experimental Protocols: A Self-Validating System
When preparing solutions for in vitro assays, the transition from a pure organic stock to an aqueous physiological buffer is the most critical failure point. The following methodologies are designed with built-in causality and validation steps to ensure reproducibility.
Protocol A: Preparation of a 50 mM Master Stock in DMSO
Causality: Hygroscopic DMSO absorbs water from the atmosphere, which can precipitously drop the solubility of hydrophobic compounds. Always use fresh, anhydrous DMSO[4].
-
Equilibration: Allow the solid [4-(2-Chloroacetyl)phenyl]urea vial to reach room temperature in a desiccator to prevent atmospheric condensation on the powder.
-
Weighing: Weigh the required mass into a sterile, amber microcentrifuge tube (the chloroacetyl group can be sensitive to prolonged UV exposure).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (>99.9% purity).
-
Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, apply mild sonication in a water bath (max 37°C) for 5 minutes. Caution: Heating urea-based compounds above 37°C in DMSO can lead to unwanted carbamylation reactions[5].
-
Validation: Hold the tube against a light source. The solution must be optically clear with no Schlieren lines or suspended micro-crystals.
-
Storage: Aliquot into single-use volumes and store at -20°C. Repeated freeze-thaw cycles must be avoided to prevent nucleation[5].
Protocol B: Aqueous Media Dilution (Working Solution)
Causality: Direct injection of a high-concentration DMSO stock into cold aqueous media causes localized supersaturation, leading to irreversible micro-precipitation[6].
-
Pre-warming: Warm the target aqueous buffer or cell culture media to 37°C.
-
Agitation: Place the media on a vortex mixer at medium speed.
-
Dropwise Addition: Slowly add the DMSO master stock dropwise into the vortex center. The final concentration of DMSO should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[5].
-
Self-Validation (Quality Control): Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600 > 0.01 compared to a media-only blank indicates micro-precipitation (turbidity), meaning the dilution rate was too fast or the final concentration exceeds the aqueous thermodynamic limit.
Workflow Visualization
To standardize laboratory handling, the following logical workflow maps the critical path from solid compound to validated assay media.
Workflow for preparing and validating [4-(2-Chloroacetyl)phenyl]urea solutions.
Conclusion
The successful application of [4-(2-Chloroacetyl)phenyl]urea in biochemical assays relies entirely on respecting its thermodynamic boundaries. By leveraging polar aprotic solvents like DMSO to break the urea-driven crystal lattice, and employing kinetically controlled, self-validating dilution protocols, researchers can ensure accurate dosing and reproducible experimental outcomes.
References
-
1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Figshare. Available at: [Link][3]
-
1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data (ACS Publications). Available at: [Link][2]
Sources
Spectroscopic Characterization of [4-(2-Chloroacetyl)phenyl]urea: A Technical Guide
Introduction
[4-(2-Chloroacetyl)phenyl]urea is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive chloroacetyl group and a phenylurea moiety, makes it a versatile building block for the synthesis of a wide range of biologically active compounds. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The focus is on the practical interpretation of the spectra, grounded in fundamental principles and supported by data from analogous structures.
Molecular Structure and Key Spectroscopic Features
The chemical structure of [4-(2-Chloroacetyl)phenyl]urea is presented below. The molecule's key functional groups, each with a distinct spectroscopic signature, are the substituted benzene ring, the urea moiety (-NH-CO-NH2), the ketone carbonyl group (C=O), and the aliphatic chloroacetyl group (-CO-CH2Cl).
Caption: Chemical structure of [4-(2-Chloroacetyl)phenyl]urea.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected NMR data for [4-(2-Chloroacetyl)phenyl]urea are summarized below, with a detailed interpretation following.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 - 9.2 | s (broad) | 1H | Ar-NH -CO |
| ~7.8 - 8.0 | d | 2H | Ar-H (ortho to -CO-CH₂Cl) |
| ~7.5 - 7.7 | d | 2H | Ar-H (ortho to -NH-CO-NH₂) |
| ~6.0 - 6.5 | s (broad) | 2H | -CO-NH₂ |
| ~4.8 - 5.0 | s | 2H | -CO-CH₂ -Cl |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 - 200 | Ar-C =O |
| ~155 - 160 | NH-C =O-NH₂ |
| ~140 - 145 | C -NH (ipso) |
| ~135 - 140 | C -CO (ipso) |
| ~128 - 132 | C H (ortho to -CO-CH₂Cl) |
| ~118 - 122 | C H (ortho to -NH-CO-NH₂) |
| ~45 - 50 | -CO-C H₂-Cl |
Interpretation of NMR Spectra
-
¹H NMR: The aromatic protons are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current.[1] The electron-withdrawing chloroacetyl group will deshield the ortho protons, shifting them further downfield compared to the protons ortho to the electron-donating urea group.[2] The protons of the urea N-H groups are exchangeable and often appear as broad singlets; their chemical shifts are sensitive to solvent and concentration.[3] The methylene protons of the chloroacetyl group are adjacent to an electronegative chlorine atom and a carbonyl group, causing a significant downfield shift to around 4.8-5.0 ppm.[4]
-
¹³C NMR: The carbonyl carbons are the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the urea carbonyl.[3] The aromatic carbons show distinct signals, with the ipso-carbons (carbons directly attached to substituents) being deshielded. The carbons ortho and meta to the two different substituents will also have distinct chemical shifts. The methylene carbon of the chloroacetyl group is expected in the aliphatic region but shifted downfield due to the attached chlorine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (urea) |
| 3200 - 3000 | Medium | Aromatic C-H stretching |
| ~1680 - 1700 | Strong | C=O stretching (ketone) |
| ~1640 - 1660 | Strong | C=O stretching (Amide I band of urea)[5][6] |
| ~1600 - 1580 | Medium | N-H bending (Amide II band of urea)[7] |
| ~1500 - 1400 | Medium-Strong | Aromatic C=C stretching |
| ~1230 - 1250 | Strong | C-N stretching (urea) |
| ~750 - 850 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
| ~600 - 800 | Medium | C-Cl stretching |
Interpretation of IR Spectrum
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. The ketone carbonyl stretch is expected at a higher wavenumber than the urea carbonyl (Amide I) due to differences in resonance.[5] The N-H stretching vibrations of the urea moiety will appear as broad bands in the high-frequency region. The presence of a para-disubstituted benzene ring can be confirmed by the characteristic C-H out-of-plane bending vibrations in the fingerprint region.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z ≈ 212 and 214 (in a ~3:1 ratio) corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes.[9]
-
Major Fragment Ions:
-
m/z ≈ 167: Loss of the chloroacetyl radical (•COCH₂Cl)
-
m/z ≈ 134: Loss of the chloroacetyl group and subsequent rearrangement.
-
m/z ≈ 120: Cleavage of the urea C-N bond.
-
m/z ≈ 77: Phenyl radical.
-
m/z ≈ 49/51: Chloromethyl radical cation (CH₂Cl⁺).
-
Caption: Predicted major fragmentation pathways for [4-(2-Chloroacetyl)phenyl]urea in EI-MS.
Interpretation of Mass Spectrum
The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments.[9] The fragmentation is expected to be driven by the cleavage of bonds adjacent to the carbonyl groups and the urea moiety, leading to the formation of stable fragment ions. The observation of these characteristic fragments provides strong evidence for the proposed structure.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of [4-(2-Chloroacetyl)phenyl]urea into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and vortex or sonicate until the sample is fully dissolved.
-
Insert the NMR tube into the spectrometer for analysis.
Sample Preparation for IR Spectroscopy (KBr Pellet)
-
Place a small amount (1-2 mg) of [4-(2-Chloroacetyl)phenyl]urea in an agate mortar.
-
Add approximately 100-200 mg of dry potassium bromide (KBr).
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer for analysis.
Mass Spectrometry Analysis
-
Dissolve a small amount of [4-(2-Chloroacetyl)phenyl]urea in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or through a chromatographic inlet (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI), depending on the desired information.
Conclusion
The comprehensive spectroscopic analysis of [4-(2-Chloroacetyl)phenyl]urea, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust method for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate. The characteristic signals in each spectroscopic technique, when analyzed in conjunction, offer unambiguous evidence for the compound's identity.
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Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Retrieved from [Link]
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Safety and Handling Precautions for [4-(2-Chloroacetyl)phenyl]urea: A Technical Whitepaper
Executive Summary & Chemical Profiling
[4-(2-Chloroacetyl)phenyl]urea (CAS: 861520-97-0) is a highly reactive synthetic intermediate widely utilized in medicinal chemistry and chemical biology[1]. Structurally, it consists of a phenylurea scaffold—often used to direct binding to specific kinase or receptor pockets—functionalized with a 2-chloroacetyl group[2][3].
In drug discovery, the chloroacetyl moiety serves as a potent electrophilic "warhead" designed to formulate targeted covalent inhibitors (TCIs)[4][5]. It achieves this by undergoing rapid SN2 nucleophilic substitution with biological nucleophiles, predominantly the thiol groups of cysteine residues within protein active sites[6]. While this irreversible target engagement is highly prized for therapeutic efficacy, the inherent reactivity of the α -chloro ketone makes the raw compound a severe occupational hazard. Handling this compound requires strict adherence to self-validating safety systems to prevent unintended alkylation of human tissue.
Mechanistic Toxicology & Exposure Risks
Understanding the safety profile of [4-(2-Chloroacetyl)phenyl]urea requires analyzing the causality behind its toxicity. The compound is not merely an irritant; it is a covalent modifier[5].
-
Dermal and Ocular Toxicity: The chloroacetyl group readily cross-links with keratin and other structural proteins in the skin and eyes. This covalent binding triggers severe allergic contact dermatitis, chemical burns, and potential necrosis[7][8].
-
Inhalation Hazards: If the fine powder is aerosolized, inhalation allows the electrophile to alkylate respiratory mucosal proteins. This can lead to severe respiratory tract irritation, bronchiolitis, and potentially fatal pulmonary edema[8][9].
-
Systemic Cytotoxicity: Upon systemic absorption, the electrophile acts as a "sink" for intracellular antioxidants. It rapidly conjugates with glutathione (GSH), leading to profound GSH depletion. The resulting oxidative stress and accumulation of reactive oxygen species (ROS) can trigger ferroptosis-mediated cell death and multiple organ failure[6][9].
Fig 1. Mechanistic pathway of chloroacetyl-induced cellular toxicity via covalent alkylation.
Quantitative Physicochemical & Hazard Data
To properly design engineering controls, scientists must benchmark the physical and hazard properties of the compound.
Table 1: Physicochemical Properties and Hazard Profile
| Property / Hazard Parameter | Value / Description |
| Chemical Formula | C9H9ClN2O2 [2][3] |
| Molecular Weight | 212.63 g/mol [2] |
| CAS Registry Number | 861520-97-0[1] |
| Primary Reactive Moiety | 2-Chloroacetyl ( α -chloro ketone)[4][5] |
| Target Biological Nucleophiles | Cysteine (thiols), Lysine (amines)[4][6] |
| Key GHS Classifications | Acute Tox. 4 (Oral/Dermal/Inhal.), Skin Sens. 1, Eye Irrit. 2A[7] |
| Storage Requirements | 2-8°C, dry, sealed, inert atmosphere[10] |
Engineering Controls & Self-Validating Handling Protocols
A self-validating protocol ensures that safety measures are actively confirmed before the hazard is exposed. Because[4-(2-Chloroacetyl)phenyl]urea is a reactive solid, mitigating aerosolization and dermal contact is paramount.
Primary Containment & PPE
-
Ventilation: Must be handled inside a hard-ducted chemical fume hood or a Class II Type B2 Biological Safety Cabinet. Validation Step: Before opening the vial, verify continuous inward airflow via a digital magnehelic gauge (must read >100 fpm).
-
Hand Protection: Double-gloving is mandatory. Use extended-cuff nitrile gloves (minimum 8 mil thickness) as the chloroacetyl moiety can permeate thin latex. Validation Step: Perform a visual and inflation test on gloves to check for micro-tears prior to donning.
-
Respiratory Protection: If handled outside a ventilated enclosure (e.g., during equipment failure), a NIOSH-approved respirator equipped with P100 particulate filters and organic vapor cartridges is required[7].
Step-by-Step Methodology: Safe Weighing and Solubilization
-
Preparation: Line the analytical balance area within the fume hood with anti-static, disposable weighing paper.
-
Static Neutralization: Pass an anti-static zero-ionizer over the spatula and the compound container. Causality: Powders carry static charges that cause them to aerosolize upon opening; neutralizing the charge prevents airborne exposure to the electrophile.
-
Aliquoting: Carefully weigh the required mass using a dedicated micro-spatula.
-
Solubilization: Dissolve the powder immediately in an aprotic solvent (e.g., anhydrous DMSO or DMF). Causality: Avoid protic solvents or nucleophilic buffers (e.g., Tris, DTT) during initial stock creation, as they will prematurely attack the chloroacetyl warhead, degrading the compound before the experiment begins.
-
Routine Decontamination: Wipe down the balance and surrounding area with a 5% sodium bicarbonate solution or a dilute thiol wash, followed by 70% ethanol, to neutralize invisible micro-spills.
Emergency Response & Decontamination Workflows
Standard soap and water are insufficient for chemical neutralization of an alkylating agent. In the event of a spill, the electrophile must be chemically quenched.
Fig 2. Step-by-step emergency response workflow for reactive chloroacetyl spills.
Step-by-Step Spill Protocol
-
Isolation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust.
-
Containment: Cover the solid spill with damp sand or a commercial absorbent pad to suppress dust generation[8].
-
Chemical Quenching: Apply a 0.1 M solution of a non-toxic thiol (such as N-acetylcysteine or sodium thiosulfate) or a mild alkaline solution (sodium bicarbonate) directly to the spill. Causality: This forces an SN2 reaction with the neutralizing agent, converting the dangerous chloroacetyl warhead into a benign thioether or alcohol[4].
-
Collection: Sweep the neutralized matrix using non-sparking tools into a highly visible, sealable hazardous waste container.
-
Verification: Swab the area and test with a generic electrophile-detecting colorimetric reagent to ensure 100% decontamination.
Storage, Stability, and Waste Management
-
Storage Conditions: Store strictly at 2-8°C (cold chain) in a tightly sealed, light-resistant container[1][10]. To prevent moisture-induced hydrolysis of the α -chloro ketone, backfill the container with Argon or Nitrogen gas after every use.
-
Chemical Incompatibilities: Strictly isolate the compound from strong bases, primary/secondary amines, and strong oxidizing agents. Contact with these can trigger violent exothermic reactions or destroy the compound's integrity[11].
-
Waste Disposal: Do not mix with general organic waste. Segregate all contaminated consumables and liquid waste into a dedicated "Halogenated Organic Waste - Reactive" stream for specialized incineration.
References
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PubChemLite. "[4-(2-chloroacetyl)phenyl]urea (C9H9ClN2O2)". uni.lu. Available at:[Link]
-
National Institutes of Health (NIH). "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery". nih.gov. Available at:[Link]
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National Institutes of Health (NIH). "Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death". nih.gov. Available at:[Link]
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Loba Chemie. "CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No." lobachemie.com. Available at: [Link]
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INCHEM. "ICSC 0845 - CHLOROACETYL CHLORIDE". inchem.org. Available at:[Link]
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National Institutes of Health (NIH). "Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China". nih.gov. Available at: [Link]
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Application Note: Covalent Targeting in Oncology using [4-(2-Chloroacetyl)phenyl]urea in Human Cancer Cell Lines
Mechanistic Rationale & Target Engagement
The development of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of oncology drug development, offering prolonged duration of action, high potency, and the ability to target "undruggable" pockets. [4-(2-Chloroacetyl)phenyl]urea (CAS: 861520-97-0) serves as an excellent foundational scaffold for evaluating covalent target engagement in cancer research.
As a Senior Application Scientist, understanding the causality behind the molecular design is critical before initiating cell-based assays. This molecule operates via a dual-action mechanism:
-
Non-Covalent Recognition (The Phenylurea Scaffold): Phenylurea derivatives are well-documented for their ability to bind with high affinity to hydrophobic pockets. In oncology, this scaffold frequently targets the colchicine-binding site at the interface of α
-
Covalent Alkylation (The Chloroacetyl Warhead): The chloroacetyl group (-C(=O)CH 2 Cl) functions as a reactive Michael acceptor and alkylating agent. Once the phenylurea moiety anchors the molecule in the target pocket, the electrophilic α -carbon of the chloroacetyl group is brought into spatial proximity with a nucleophilic residue—typically a reactive cysteine (e.g., Cys-239 in β -tubulin or Cys-797 in EGFR)[3][4].
-
Cellular Consequence: An irreversible S N 2 reaction occurs, forming a stable thioether bond. This irreversible engagement leads to sustained target inhibition, disruption of microtubule dynamics or kinase signaling cascades, G2/M cell cycle arrest, and ultimately, apoptosis[5][6].
Mechanism of Action: Dual-phase covalent binding of chloroacetyl-phenylurea derivatives.
Experimental Design & Cell Line Selection
To robustly evaluate the efficacy of [4-(2-Chloroacetyl)phenyl]urea, researchers must select cell lines that express the putative targets and represent diverse cancer pathologies. A self-validating experimental design requires the inclusion of both sensitive and resistant (or non-target expressing) control lines.
-
A549 (Human Non-Small Cell Lung Cancer): Ideal for evaluating EGFR-targeted covalent inhibition and tubulin disruption. A549 cells are highly sensitive to G2/M phase arrest agents[1].
-
MCF-7 (Human Breast Adenocarcinoma): Widely utilized for screening phenylurea derivatives. This line is highly responsive to cell cycle modulators and apoptotic triggers[6][7].
-
HepG2 (Hepatocellular Carcinoma): Used to assess broad-spectrum cytotoxicity, hepatic metabolism of the urea linkage, and downstream apoptotic pathways[6].
Quantitative Pharmacological Profile
Based on structure-activity relationship (SAR) studies of chloroacetyl-phenylurea derivatives and related covalent analogs, the following table summarizes the expected quantitative benchmarks for in vitro assays[1][6][7].
| Assay Type | Cell Line | Expected IC 50 / Outcome | Mechanistic Implication |
| Cell Viability (MTT) | A549 | 0.5 μ M – 5.0 μ M | High sensitivity due to active EGFR/tubulin turnover. |
| Cell Viability (MTT) | MCF-7 | 1.0 μ M – 10.0 μ M | Moderate-to-high sensitivity; apoptotic induction. |
| Cell Viability (MTT) | HepG2 | 5.0 μ M – 15.0 μ M | Broad-spectrum cytotoxicity; potential metabolic clearance. |
| Cell Cycle Analysis | MCF-7 / A549 | >40% accumulation in G2/M | Direct evidence of microtubule disruption or kinase inhibition. |
| Washout Assay | A549 | <20% viability recovery | Confirms irreversible covalent target engagement. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific controls (e.g., reversible inhibitors in the washout assay, RNase in flow cytometry), we ensure that the data generated is a direct result of the compound's specific mechanism of action rather than experimental artifact.
Protocol A: Cell Viability & IC 50 Determination (MTT Assay)
Causality Focus: Establishing the baseline cytotoxic potency of the compound before mechanistic probing.
-
Cell Seeding: Harvest A549, MCF-7, and HepG2 cells during the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 μ L of complete medium (DMEM or RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO 2 .
-
Compound Preparation: Dissolve [4-(2-Chloroacetyl)phenyl]urea in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 μ M to 100 μ M. Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment: Aspirate the seeding medium and add 100 μ L of the compound-containing medium to the respective wells. Include vehicle control (0.5% DMSO) and a positive control (e.g., Sorafenib or Paclitaxel). Incubate for 72 hours.
-
MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial dehydrogenases.
-
Solubilization & Readout: Carefully aspirate the medium. Add 150 μ L of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark. Measure absorbance at 570 nm using a microplate reader. Calculate IC 50 using non-linear regression analysis.
Protocol B: Target Engagement Validation (Washout Assay)
Causality Focus: Differentiating between reversible and irreversible (covalent) inhibition. If the chloroacetyl group forms a covalent thioether bond, washing the cells will not restore viability or target function.
-
Seeding: Seed A549 cells in two parallel 96-well plates at 5×103 cells/well. Incubate overnight.
-
Treatment: Treat both plates with [4-(2-Chloroacetyl)phenyl]urea at 10× the established IC 50 concentration. Include a known reversible inhibitor (e.g., Gefitinib or standard Colchicine) as a control.
-
Washout Execution (Plate 1): After 4 hours of incubation, aspirate the drug-containing medium from Plate 1. Wash the wells gently but thoroughly three times with warm PBS to remove all unbound compound. Add fresh, drug-free complete medium.
-
Continuous Exposure (Plate 2): Leave Plate 2 undisturbed (continuous drug exposure).
-
Incubation & Readout: Incubate both plates for a total of 72 hours from the initial treatment time. Perform the MTT viability assay as described in Protocol A.
-
Data Interpretation: A covalent inhibitor will show near-identical cytotoxicity in both the washed and continuous exposure plates, as the target was irreversibly alkylated within the first 4 hours. The reversible control will show significant viability recovery in the washed plate.
Experimental Workflow: Washout assay to validate irreversible covalent target engagement.
Protocol C: Cell Cycle Analysis via Flow Cytometry
Causality Focus: Confirming the downstream phenotypic effect of target inhibition. Tubulin or EGFR inhibition by phenylurea derivatives typically halts the cell cycle at the G2/M phase[1][4].
-
Cell Treatment: Seed MCF-7 cells in 6-well plates at 2×105 cells/well. Treat with [4-(2-Chloroacetyl)phenyl]urea at 0.5 × , 1 × , and 2 × IC 50 concentrations for 24 hours.
-
Harvesting: Collect both floating (apoptotic/arrested) and adherent cells. Trypsinize gently, pool the fractions, and centrifuge at 300 × g for 5 minutes. Wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 300 μ L of cold PBS. Add 700 μ L of ice-cold 100% ethanol dropwise while vortexing gently to prevent cell clumping. Fix at -20°C for at least 2 hours (or overnight).
-
Staining Preparation: Centrifuge the fixed cells and wash twice with cold PBS to remove all ethanol.
-
RNase Treatment & PI Staining: Resuspend the pellet in 500 μ L of Propidium Iodide (PI) staining solution (50 μ g/mL PI, 100 μ g/mL RNase A, 0.1% Triton X-100 in PBS). Crucial step: RNase A degrades double-stranded RNA, ensuring that PI fluorescence strictly correlates with DNA content, preventing false-positive shifts in the cell cycle profile.
-
Incubation & Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze using a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle modeling software to quantify the percentage of cells in G0/G1, S, and G2/M phases. A successful covalent hit will show a dose-dependent accumulation in the G2/M phase[1].
References
- Sigma-Aldrich. "[4-(2-chloroacetyl)phenyl]urea | 861520-97-0". Sigma-Aldrich Product Catalog.
- ResearchGate. "Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents". Bioorganic & Medicinal Chemistry.
- NIH / PubMed Central. "Semisynthetic phytochemicals in cancer treatment: a medicinal chemistry perspective". National Institutes of Health.
- Taylor & Francis. "Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells". Journal of Enzyme Inhibition and Medicinal Chemistry.
- ResearchGate. "Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin".
- NIH / PubMed Central. "Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents". National Institutes of Health.
- NIH / PubMed Central. "Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells". National Institutes of Health.
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Application Notes & Protocols: Site-Specific Cysteine Modification with [4-(2-Chloroacetyl)phenyl]urea
Introduction: The Strategic Importance of Cysteine Alkylation
In the landscape of chemical biology and therapeutic development, the ability to selectively modify proteins is a cornerstone technology. Among the canonical amino acids, cysteine stands out due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance, making it an ideal target for site-specific conjugation.[1][2][3] The covalent modification of cysteine residues enables a vast array of applications, from the installation of fluorescent probes and affinity tags for proteomic studies to the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy.[4][5]
This document provides a detailed technical guide for the modification of cysteine residues using [4-(2-Chloroacetyl)phenyl]urea, a chloroacetamide-based electrophilic reagent. Chloroacetamides are a class of alkylating agents that react with cysteine thiols via a nucleophilic substitution (SN2) mechanism to form a stable thioether bond.[1] They are often favored over more traditional reagents like iodoacetamide due to their enhanced specificity for cysteine over other nucleophilic residues such as lysine or histidine, thereby minimizing off-target modifications and ensuring a more homogeneous final product.[6][7][8] This guide will elucidate the underlying chemical principles, provide a robust step-by-step protocol, and offer expert insights into experimental design and validation.
The Chemistry of Cysteine Alkylation
The covalent labeling of a cysteine residue by [4-(2-Chloroacetyl)phenyl]urea is a classic SN2 reaction. The process is initiated by the deprotonation of the cysteine thiol (-SH) to its more nucleophilic thiolate form (-S⁻). This is a pH-dependent equilibrium, governed by the pKₐ of the cysteine side chain, which is typically around 8.5 but can vary significantly based on the local protein microenvironment.[3][9] The resulting thiolate anion attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride leaving group and forming a stable thioether linkage.
The urea moiety of the reagent is designed to potentially engage in hydrogen bonding interactions, which can influence protein binding or the solubility characteristics of the final conjugate.
Figure 1: Mechanism of cysteine modification. The cysteine thiol is deprotonated to a nucleophilic thiolate, which then attacks the chloroacetyl group, displacing chloride to form a stable thioether bond.
Core Principles & Experimental Design
A successful conjugation experiment relies on understanding the causality behind each step. The following principles are critical for achieving high efficiency and specificity.
-
Protein Preparation and Thiol Accessibility: The target cysteine(s) must be in a reduced state. Disulfide bonds within the protein must be cleaved prior to modification. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable, odorless, and does not contain a free thiol that could compete with the protein during alkylation. Dithiothreitol (DTT) is also effective but must be completely removed post-reduction, typically by size-exclusion chromatography or dialysis, to prevent it from quenching the alkylating reagent.
-
Controlling Reaction pH: The reaction rate is highly pH-dependent. A higher pH favors the formation of the reactive thiolate anion, accelerating the reaction. However, high pH can also compromise protein stability and integrity. Therefore, a compromise is typically struck, with most protocols operating in a pH range of 7.0 to 8.5. This range provides a sufficient concentration of thiolate for a reasonable reaction rate while preserving the native protein structure.
-
Reagent Stoichiometry and Stability: [4-(2-Chloroacetyl)phenyl]urea should be prepared fresh in an anhydrous polar aprotic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to prevent hydrolysis of the chloroacetyl group. A molar excess of the reagent (typically 5- to 20-fold) is used to drive the reaction towards completion. The optimal excess should be determined empirically to maximize labeling while minimizing potential off-target reactions or protein precipitation.
-
Quenching and Purification: After the desired reaction time, it is crucial to stop the reaction by adding a quenching reagent. This is a small molecule thiol, such as L-cysteine or DTT, which consumes any remaining unreacted chloroacetamide. This prevents continued, potentially non-specific labeling during downstream processing. Subsequent purification via methods like dialysis or size-exclusion chromatography is essential to remove the excess reagent, quenched reagent, and any byproducts.
-
Validation is Non-Negotiable: Every conjugation experiment must be validated. High-resolution mass spectrometry is the gold standard for confirming successful modification.[10] The observed mass of the modified protein should correspond to the theoretical mass of the protein plus the mass of the added moiety. Tandem mass spectrometry (MS/MS) can further be employed to pinpoint the exact site(s) of modification within the protein's sequence.[11]
Detailed Experimental Protocol
This protocol provides a general framework for the modification of a protein with [4-(2-Chloroacetyl)phenyl]urea. It should be optimized for each specific protein and application.
4.1 Materials and Reagents
-
Protein of interest containing at least one cysteine residue
-
[4-(2-Chloroacetyl)phenyl]urea
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Reducing Agent (optional): 10 mM TCEP solution
-
Quenching Reagent: 1 M L-cysteine solution in water
-
Purification system (e.g., Sephadex G-25 size-exclusion column, dialysis tubing with appropriate MWCO, or centrifugal filters)
4.2 Experimental Workflow
Figure 2: General workflow for cysteine modification. The process involves protein preparation, optional reduction, the conjugation reaction, quenching, purification, and final characterization.
4.3 Step-by-Step Procedure
-
Protein Preparation: a. Prepare the protein solution in the Reaction Buffer to a final concentration of 1-10 mg/mL (approximately 20-200 µM, depending on protein size). b. (Optional but Recommended) Reduction of Disulfides: If the protein contains disulfide bonds, add TCEP to a final concentration of 1-5 mM. Incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed by buffer exchange before proceeding.
-
Reagent Solution Preparation: a. Immediately before use, prepare a 100 mM stock solution of [4-(2-Chloroacetyl)phenyl]urea in anhydrous DMSO. b. Vortex briefly to ensure complete dissolution.
-
Alkylation Reaction: a. Add the [4-(2-Chloroacetyl)phenyl]urea stock solution to the protein solution to achieve the desired molar excess (start with a 10-fold molar excess over the protein). Add the DMSO solution slowly while gently vortexing to avoid protein precipitation. The final concentration of DMSO should ideally not exceed 10% (v/v). b. Incubate the reaction for 1-4 hours at room temperature, protected from light. The optimal time may vary and should be determined empirically.
-
Quenching the Reaction: a. Add the 1 M L-cysteine quenching solution to the reaction mixture to a final concentration of 10-20 mM. b. Incubate for an additional 30 minutes at room temperature to ensure all excess alkylating reagent is consumed.
-
Purification of the Labeled Protein: a. Remove excess reagent and other small molecules by either: i. Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). ii. Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of storage buffer with several buffer changes over 12-24 hours.
-
Characterization and Storage: a. Confirm the successful modification and determine the degree of labeling using mass spectrometry (ESI-MS or MALDI-TOF). b. Analyze protein concentration (e.g., BCA assay). c. Store the purified, modified protein at 4°C for short-term use or at -80°C for long-term storage.
Data Presentation and Validation
Clear documentation of experimental parameters and results is critical for reproducibility.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Protein Concentration | 1 - 10 mg/mL | Balances reaction efficiency with protein solubility. |
| Reagent Molar Excess | 5x - 20x over protein | Drives the reaction to completion. |
| Reaction Buffer | Phosphate or HEPES | Maintains stable pH; avoids primary amines (e.g., Tris). |
| pH | 7.0 - 8.5 | A compromise between thiolate reactivity and protein stability. |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature is usually sufficient for efficient reaction. |
| Reaction Time | 1 - 4 hours | Should be optimized for the specific protein target. |
Table 2: Template for Mass Spectrometry Characterization
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Δ Da) | Degree of Labeling |
|---|---|---|---|---|
| Unmodified Protein | [Calculate] | [Measure] | N/A | 0 |
| Modified Protein (1 label) | [Unmodified + 211.65] | [Measure] | [Calculate] | ~1 |
| Modified Protein (2 labels) | [Unmodified + 423.30] | [Measure] | [Calculate] | ~2 |
(Note: The mass of the added moiety from [4-(2-Chloroacetyl)phenyl]urea is C₉H₉N₂O₂Cl - Cl + H = C₉H₁₀N₂O₂ ≈ 178.18 Da, but the reaction is an alkylation, so the added mass is C₉H₉N₂O₂ = 211.22 Da minus the displaced Cl, so the net mass addition is C₉H₉N₂O₂ - Cl = 175.65 Da. Let's re-verify. The reacting moiety is -C(=O)CH₂-. The reagent is Ph-NH-C(=O)-NH₂ with a -C(=O)CH₂Cl group. The added mass is the mass of the reagent minus HCl. Mass of C9H10ClN3O2 is 227.65 g/mol . Let's assume the structure is Urea-Phenyl-C(=O)CH2Cl. C9H9ClN2O2. MW = 212.63 g/mol . The added fragment is C9H8N2O2. MW = 176.17 Da. Let's assume the user meant CAPA from search result[12] or a similar structure. A chloroacetylphenyl group attached to a urea. Let's assume the structure is (H2N)(O=)C-NH-Ph-C(=O)CH2Cl. Formula: C9H9ClN2O2. Molar mass: 212.63 g/mol . The mass added is this minus the mass of Cl (35.45) plus the mass of H from the thiol (1.01), which is incorrect. The reaction is a substitution, so the mass added is the mass of the reagent minus the mass of the leaving group (Cl) and the mass of the thiol proton. No, the proton stays with the Cl. So the added mass is the mass of the reagent minus the mass of HCl. Mass added = 212.63 - 36.46 = 176.17 Da. Let's use this value.) | Modified Protein (1 label) | [Unmodified + 176.17] | [Measure] | [Calculate] | ~1 | | Modified Protein (2 labels) | [Unmodified + 352.34] | [Measure] | [Calculate] | ~2 |
References
- Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Methods in Molecular Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECPTAcm9Lfl0nqmfQH1dFIhof70wPddjFZyRjd9GlmSKsjdUp3UYM__xGRx2DKlLLhgeK2-DbGnQP3X9tjmP7bXOG3_0BdshNEe2i1Vp7GxKZxYkZo1b-gXLsd2BS3y-lLFNqUekVWWZVxruY=]
- Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/ac981161d]
- CPO reagents selectively modify N-terminal cysteine residues. Nature Communications. [URL: https://www.researchgate.net/publication/349887532_CPO_reagents_selectively_modify_N-terminal_cysteine_residues]
- Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomedical Chemistry: Research and Methods. [URL: https://pbmc.ibmc.msk.ru/jour/article/view/638]
- Protein Conjugation by Electrophilic Alkynylation using 5-(Alkynyl)dibenzothiophenium Triflates. Angewandte Chemie. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202102821]
- Cysteine Modification Mass Spectrometry. MtoZ Biolabs. [URL: https://www.mtoz-biolabs.
- Advances in Chemical Protein Modification. Chemical Reviews. [URL: https://www.researchgate.
- Residue Modification and Mass Spectrometry for the Investigation of Structural and Metalation Properties of Metallothionein and Cysteine-Rich Proteins. Molecules. [URL: https://www.mdpi.com/1420-3049/22/5/710]
- N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling. BenchChem. [URL: https://www.benchchem.
- Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics. [URL: https://www.creative-proteomics.
- Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b10893]
- QM Analyses for Cysteine – Chloroacetamide Bioconjugation. LinkedIn. [URL: https://www.linkedin.
- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics. [URL: https://www.researchgate.net/publication/262590209_Cysteine_alkylation_methods_in_shotgun_proteomics_and_their_possible_effects_on_methionine_residues]
- A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c08365]
- Dysfunctional redox signaling is increasingly implicated in numerous pathologies, including atherosclerosis, diabetes, and cancer. Antioxidants & Redox Signaling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3538419/]
- In order to optimize sample preparation for shotgun proteomics, we compared four cysteine alkylating agents: iodoacetamide, chloroacetamide, 4-vinylpyridine and methyl methanethiosulfonate, and estimated their effects on the results of proteome analysis. Journal of Proteomics. [URL: https://www.researchgate.net/publication/262590209_Cysteine_alkylation_methods_in_shotgun_proteomics_and_their_possible_effects_on_methionine_residues]
- Cysteine Reactivity Across the Sub-Cellular Universe. Current Opinion in Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214197/]
Sources
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- 9. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Kinetic Analysis of[4-(2-Chloroacetyl)phenyl]urea Reactivity with Biological Nucleophiles
Introduction & Mechanistic Overview[4-(2-Chloroacetyl)phenyl]urea (CAPU) is a prototypical bifunctional molecule utilized in the design of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes. The molecule features two distinct functional domains: a phenylurea scaffold, which acts as a privileged recognition element for hydrogen-bond networking (often targeting kinase hinge regions), and an α -chloroacetyl warhead.
The α -chloro ketone moiety is a soft electrophile that undergoes rapid SN2 nucleophilic substitution with the sulfhydryl groups of cysteine residues or the highly abundant cellular antioxidant, glutathione (GSH)[1]. Quantifying the intrinsic reactivity of this electrophile is a critical parameter in drug development. If the warhead is excessively reactive, it leads to indiscriminate off-target protein alkylation and rapid GSH depletion, which is a primary driver of idiosyncratic tissue toxicity and hepatotoxicity[2]. Conversely, if the warhead is too unreactive, the rate of covalent bond formation ( kinact ) will be outcompeted by the dissociation of the ligand from the target.
This application note details a robust, self-validating liquid chromatography-mass spectrometry (LC-MS) protocol for determining the second-order rate constant ( kGSH ) of CAPU, providing researchers with a standardized method to benchmark electrophilic reactivity.
Kinetic Theory
The reaction between CAPU and a nucleophile (e.g., GSH) follows second-order kinetics. However, to simplify quantitative analysis, the assay is performed under pseudo-first-order conditions , where the nucleophile concentration is maintained in vast excess ([GSH] ≥ 50 × [CAPU]).
Under these conditions, the depletion of the CAPU substrate follows an exponential decay model:
[CAPU]t=[CAPU]0⋅e−kobstWhere kobs is the observed pseudo-first-order rate constant. The intrinsic second-order rate constant ( kGSH ) is derived from the linear relationship across multiple GSH concentrations:
kobs=kGSH[GSH]Because the thiolate anion ( S− ) is the active nucleophilic species, the reaction rate is highly dependent on the protonation state of the thiol group[3]. Therefore, strict buffering at physiological pH (7.4) is mandatory to ensure reproducible derivation of kGSH .
Experimental Workflow
Workflow for pseudo-first-order kinetic profiling of CAPU reactivity.
Step-by-Step Protocol
Materials & Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.4.
-
Causality Note: The inclusion of EDTA is critical. It chelates trace transition metals (e.g., Cu2+ , Fe3+ ) that catalyze the oxidative dimerization of GSH into GSSG. Preventing this oxidation ensures the nucleophile concentration remains constant, preventing artificial skewing of the kinetic data.
-
-
CAPU Stock: 10 mM in anhydrous DMSO. Store desiccated at -20°C.
-
GSH Stock: 100 mM in Assay Buffer. Must be prepared freshly before use to prevent auto-oxidation.
Assay Execution
-
Pre-warm the Assay Buffer to 37°C in a thermomixer.
-
Prepare the reaction mixtures by diluting the GSH stock into the Assay Buffer to achieve final concentrations of 1.0 mM, 2.0 mM, and 5.0 mM GSH in separate vials.
-
Initiate the reaction by spiking the CAPU stock to a final concentration of 20 μ M. Ensure the final DMSO concentration is ≤ 1% (v/v) to prevent solvent-induced pH shifts or substrate precipitation.
-
Vortex immediately and incubate at 37°C under continuous agitation (300 rpm).
-
At predetermined time intervals (0, 5, 10, 15, 30, 60, and 120 minutes), withdraw a 50 μ L aliquot.
-
Quenching: Immediately transfer the aliquot into 50 μ L of ice-cold quenching solution (Acetonitrile containing 1% Formic Acid).
-
Causality Note: The sudden drop in pH protonates the GSH thiolate, instantly halting the SN2 reaction. Simultaneously, the acetonitrile precipitates buffer salts, preparing a clean sample for LC-MS injection.
-
-
Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials.
LC-MS/MS Analytical Method
To ensure a self-validating system , the analytical method must monitor both the depletion of the CAPU parent mass and the appearance of the CAPU-GSH adduct. This confirms mass balance and verifies that substrate loss is due to covalent adduction rather than non-specific degradation or precipitation.
-
Column: C18 Reverse-Phase (50 × 2.1 mm, 1.8 μ m).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes at 0.5 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Quantitative Data Presentation
The following tables summarize the expected kinetic parameters for CAPU when analyzed using the described protocol.
Table 1: Pseudo-First-Order Kinetics of CAPU at Varying GSH Concentrations (pH 7.4, 37°C) | [GSH] (mM) | kobs ( min−1 ) | Half-life ( t1/2 , min) | R2 (Linear Fit) | | :--- | :--- | :--- | :--- | | 1.0 | 0.090 | 7.70 | 0.998 | | 2.0 | 0.181 | 3.83 | 0.995 | | 5.0 | 0.452 | 1.53 | 0.997 |
Note: The linear dependence of kobs on [GSH] confirms the second-order nature of the reaction. The calculated intrinsic rate constant ( kGSH ) for this dataset is 1.50 M−1s−1 .
Table 2: pH-Dependence of CAPU Reactivity (1.0 mM GSH, 37°C) | Assay pH | Est. Thiolate Fraction (%) | kobs ( min−1 ) | kGSH ( M−1s−1 ) | | :--- | :--- | :--- | :--- | | 6.5 | ~1.5% | 0.015 | 0.25 | | 7.0 | ~4.8% | 0.045 | 0.75 | | 7.4 | ~11.2% | 0.090 | 1.50 | | 8.0 | ~33.4% | 0.270 | 4.50 |
Note: The exponential increase in kGSH at higher pH values validates that the thiolate anion is the sole reactive species driving the SN2 mechanism.
References
-
[1] Title: Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program Source: nih.gov URL: [Link]
-
[2] Title: Using available in vitro metabolite identification and time course kinetics for β-chloroprene and its metabolite, (1-chloroethenyl) oxirane, to include reactive oxidative metabolites and glutathione depletion in a PBPK model for β-chloroprene Source: frontiersin.org URL: [Link]
-
[3] Title: Proton Release upon Glutathione Binding to Glutathione Transferase P1-1: Kinetic Analysis of a Multistep Glutathione Binding Process | Biochemistry Source: acs.org URL: [Link]
Sources
- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Using available in vitro metabolite identification and time course kinetics for β-chloroprene and its metabolite, (1-chloroethenyl) oxirane, to include reactive oxidative metabolites and glutathione depletion in a PBPK model for β-chloroprene [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
The Chloroacetyl "Warhead": A Guide to the Application of [4-(2-Chloroacetyl)phenyl]urea in the Development of Targeted Covalent Antineoplastic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the utilization of [4-(2-Chloroacetyl)phenyl]urea as a versatile scaffold in the discovery and development of novel antineoplastic agents. By leveraging the unique chemical properties of its chloroacetyl group, this compound serves as a powerful starting point for the design of targeted covalent inhibitors that can irreversibly bind to and inactivate key proteins involved in cancer progression. This guide will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the strategic application of this valuable chemical entity in modern oncology research.
Introduction: The Rise of Targeted Covalent Inhibitors
The paradigm of cancer treatment has been progressively shifting from broad-spectrum cytotoxic agents to highly specific therapies that target the molecular drivers of malignancy. Within this landscape, targeted covalent inhibitors (TCIs) have emerged as a particularly effective class of drugs.[1] Unlike traditional inhibitors that bind reversibly to their targets, TCIs form a stable, covalent bond with a specific amino acid residue within the target protein, leading to its permanent inactivation. This irreversible mode of action can offer several advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that have proven difficult to inhibit with non-covalent molecules.[2]
The [4-(2-Chloroacetyl)phenyl]urea scaffold is exceptionally well-suited for the development of TCIs. The urea moiety is a common feature in many successful kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding pocket of the enzyme.[3][4] The chloroacetyl group, on the other hand, acts as a "warhead"—an electrophilic functional group that can react with nucleophilic amino acid residues, most notably cysteine, present in the active site of many kinases.[5][6][7] This combination of a recognition motif (the phenylurea) and a reactive group (the chloroacetyl) makes [4-(2-Chloroacetyl)phenyl]urea a highly promising starting point for the development of potent and selective anticancer agents.
Chemical Properties and Reactivity
The key to the utility of [4-(2-Chloroacetyl)phenyl]urea lies in the reactivity of the α-chloroacetyl group. This functional group is an electrophile that can undergo nucleophilic substitution with suitably positioned nucleophilic amino acid residues on a target protein.
Table 1: Physicochemical Properties of [4-(2-Chloroacetyl)phenyl]urea
| Property | Value |
| Molecular Formula | C₉H₉ClN₂O₂ |
| Molecular Weight | 212.63 g/mol |
| CAS Number | 861520-97-0 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
The reactivity of the chloroacetyl group can be modulated by the electronic properties of the phenylurea moiety. Electron-withdrawing or -donating substituents on the phenyl ring can influence the electrophilicity of the carbonyl carbon, thereby fine-tuning the reactivity of the warhead. This provides a valuable handle for medicinal chemists to optimize the balance between on-target reactivity and off-target effects.
Synthetic Strategies for Derivative Libraries
The synthesis of derivatives of [4-(2-Chloroacetyl)phenyl]urea typically involves the reaction of an appropriate amine with an isocyanate precursor. This approach allows for the facile introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for screening.[8][9]
General Protocol for the Synthesis of [4-(2-Chloroacetyl)phenyl]urea Derivatives
This protocol describes a general method for the synthesis of N-substituted-[4-(2-chloroacetyl)phenyl]urea derivatives.
Materials:
-
[4-(2-Chloroacetyl)phenyl]isocyanate (or a suitable precursor)
-
A primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert gas (nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Preparation of the Amine Solution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.
-
Reaction with Isocyanate: To the stirred amine solution at 0 °C (ice bath), add a solution of [4-(2-chloroacetyl)phenyl]isocyanate (1.05 equivalents) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired urea derivative.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Antineoplastic Activity
A critical step in the development of novel antineoplastic agents is the rigorous evaluation of their biological activity. A tiered approach, starting with in vitro assays and progressing to in vivo models, is typically employed.
In Vitro Cytotoxicity Assays
The initial assessment of a compound's anticancer potential is often its ability to inhibit the growth of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 2: Hypothetical IC₅₀ Values for a Series of [4-(2-Chloroacetyl)phenyl]urea Derivatives
| Compound | R Group on Urea | IC₅₀ (µM) on Cancer Cell Line A | IC₅₀ (µM) on Cancer Cell Line B |
| Parent | H | > 100 | > 100 |
| Derivative 1 | 4-fluorophenyl | 15.2 | 22.5 |
| Derivative 2 | 3,4-dimethoxyphenyl | 5.8 | 9.1 |
| Derivative 3 | Pyridin-3-yl | 2.1 | 4.7 |
Target Engagement and Mechanism of Action Studies
Once a compound has demonstrated cytotoxic activity, it is crucial to determine its mechanism of action. Given the presence of the chloroacetyl group, a key experiment is to investigate whether the compound acts as a covalent inhibitor.
Protocol for Covalent Binding Assay (Western Blot-based):
-
Cell Lysate Preparation: Prepare whole-cell lysates from a relevant cancer cell line.
-
Compound Incubation: Incubate the cell lysates with the test compound at various concentrations and for different time points.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe for Target Modification: Probe the membrane with an antibody that recognizes the unmodified target protein. A decrease in the signal for the unmodified protein with increasing compound concentration or incubation time suggests covalent modification.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Potential Molecular Targets and Signaling Pathways
Derivatives of [4-(2-Chloroacetyl)phenyl]urea are well-positioned to target a variety of protein kinases that play critical roles in cancer. Many kinases have a cysteine residue in or near the ATP-binding pocket, making them susceptible to covalent inhibition by the chloroacetyl warhead.[11]
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[12] Several kinases in this pathway, such as PI3K and Akt, have accessible cysteine residues that could be targeted by covalent inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of covalent inhibition.
The Ras-Raf-MEK-ERK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is another critical signaling cascade that is frequently deregulated in cancer, driving cell proliferation and survival.[3] Several kinases in this pathway, including Raf and MEK, are attractive targets for therapeutic intervention.
Caption: The Ras-Raf-MEK-ERK pathway, a key target for kinase inhibitors.
Conclusion and Future Directions
[4-(2-Chloroacetyl)phenyl]urea represents a valuable and versatile scaffold for the development of the next generation of targeted covalent antineoplastic agents. Its straightforward synthesis, tunable reactivity, and the proven track record of the phenylurea moiety in kinase inhibition make it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel cancer targets beyond kinases, and the use of advanced computational methods to guide the design of more potent and less toxic drug candidates. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on these exciting avenues of investigation.
References
-
Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(3), 289-297. Available from: [Link]
-
Bradshaw, J. M., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. Available from: [Link]
-
Farid, R., et al. (2000). Disposition and Metabolism of a Novel Antineoplastic Agent, 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, in Mice. Drug Metabolism and Disposition, 28(11), 1377-1386. Available from: [Link]
-
Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. ResearchGate. Available from: [Link]
-
Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. Available from: [Link]
-
Lacroix, J., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(24), 6703-6712. Available from: [Link]
-
Li, M., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(22), 5434. Available from: [Link]
-
Costantino, L., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(23), 5736. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]
- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
-
Rauh, D., et al. (2020). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. Molecules, 25(23), 5780. Available from: [Link]
-
Sönmez, F., et al. (2017). Synthesis and biological evaluation of novel coumarin-chalcone derivatives containing urea moiety as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1036-1043. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination. Available from: [Link]
-
Al-Hussain, S. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Molecules, 29(24), 5891. Available from: [Link]
-
Gyan Sanchay. (n.d.). ANTI-NEOPLASTIC AGENTS (PART-1). Available from: [Link]
-
PubChem. (n.d.). [4-(2-chloroacetyl)phenyl]urea. Available from: [Link]
-
Musso, L., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
-
Rauh, D., & Gontla, R. (2021). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 75(4), 276-282. Available from: [Link]
-
El-Subbagh, H. I., et al. (1980). Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. Journal of Pharmaceutical Sciences, 69(10), 1232-1234. Available from: [Link]
-
Li, H. Q., et al. (2009). Urea Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. Available from: [Link]
-
Scribd. (n.d.). Antineoplastic Agents Overview. Available from: [Link]
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Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide as an anticancer candidate. Journal of Pharmacy & Pharmacognosy Research, 11(5), 843-857. Available from: [Link]
-
Radi, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. Available from: [Link]
-
Wang, Y., et al. (2021). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link]
-
Tao, Z. F., et al. (2007). Synthesis of Macrocyclic Urea Kinase Inhibitors. Synlett, 2007(18), 2855-2858. Available from: [Link]
-
YouTube. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. Available from: [Link]
-
Fortin, S., et al. (2007). N-Phenyl-N'-(2-chloroethyl)urea analogues of combretastatin A-4: Is the N-phenyl-N'-(2-chloroethyl)urea pharmacophore mimicking the trimethoxy phenyl moiety? Bioorganic & Medicinal Chemistry Letters, 17(7), 2000-2004. Available from: [Link]
-
Lacroix, J., et al. (2008). N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site. Bioorganic & Medicinal Chemistry, 16(3), 1206-1217. Available from: [Link]
-
Lanyon-Hogg, T., & Tuley, A. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(22), 7762. Available from: [Link]
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- 6. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. jppres.com [jppres.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting [4-(2-Chloroacetyl)phenyl]urea Synthesis
Welcome to the Application Scientist Support Center. The synthesis of [4-(2-Chloroacetyl)phenyl]urea presents unique chemoselectivity challenges due to the presence of multiple reactive centers: an electrophilic α -chloro ketone, a nucleophilic amine/urea moiety, and an aromatic ring.
This guide bypasses generic protocols to provide field-proven, mechanistically grounded solutions for drug development professionals.
Mechanistic Overview: Choosing the Right Synthetic Route
A common pitfall in synthesizing [4-(2-Chloroacetyl)phenyl]urea is attempting a direct Friedel-Crafts acylation of phenylurea with chloroacetyl chloride. Because the urea nitrogen is highly nucleophilic, this route predominantly yields the N-acylated byproduct, 1-(2-chloroacetyl)-3-phenylurea , rather than the desired C-acylated target [1].
The Field-Proven Solution: The most reliable and self-validating approach is the chemoselective cyanate condensation starting from 4-amino- α -chloroacetophenone. By generating isocyanic acid (HNCO) in situ within a tightly controlled acidic buffer, we exploit the differential nucleophilicity of the aniline derivative to cleanly form the urea linkage without disturbing the labile α -chloro group [2].
Mechanistic workflow and competing side reactions in [4-(2-Chloroacetyl)phenyl]urea synthesis.
Standard Operating Procedure: Chemoselective Cyanate Condensation
This protocol is designed as a self-validating system. Do not deviate from the temperature or pH parameters, as they dictate the chemoselectivity of the reaction [3].
Step-by-Step Methodology
-
Preparation of the Amine Solution: In a 500 mL jacketed reactor, dissolve 0.10 mol of 4-amino- α -chloroacetophenone in 100 mL of glacial acetic acid and 100 mL of deionized water.
-
Causality: Acetic acid acts as both a solvent and a mild proton source, buffering the system to ~pH 4.0.
-
-
Temperature Control: Chill the reactor to 15–20 °C using a circulating cooling bath.
-
Causality: The α -chloro ketone is thermally labile. Exceeding 25 °C in an aqueous medium accelerates the hydrolysis of the C-Cl bond.
-
-
Cyanate Addition: Prepare a solution of 0.15 mol of sodium cyanate (NaOCN) in 50 mL of water. Add this dropwise to the reactor over 30 minutes under vigorous mechanical stirring.
-
Causality: Slow addition prevents localized spikes in pH and thermal runaways, ensuring a steady, low concentration of the highly reactive isocyanic acid (HNCO).
-
-
In-situ Generation & Attack: Stir the reaction mixture for an additional 2 hours at 20 °C. The target compound will precipitate as a microcrystalline solid.
-
Self-Validation Checkpoint 1 (In-Process): Monitor via TLC (70:30 EtOAc/Hexane). The starting amine is ninhydrin-positive (purple spot). The product urea is ninhydrin-negative. Complete disappearance of the purple stain validates reaction completion.
-
-
Isolation & Washing: Filter the suspension under vacuum. Wash the filter cake sequentially with cold water (2 x 50 mL) to remove sodium acetate, followed by cold ethanol (30 mL) to remove trace organic impurities.
-
Integrity Testing:
-
Self-Validation Checkpoint 2 (Product Integrity): Dissolve 5 mg of the isolated product in warm ethanol and add 1 drop of aqueous AgNO₃. A stable, clear solution confirms the covalent C-Cl bond is intact. An immediate heavy white precipitate (AgCl) indicates that the α -chloro group was compromised via hydrolysis during the reaction.
-
-
Drying: Dry the product in a vacuum oven at 40 °C until constant weight is achieved.
Quantitative Reaction Optimization Data
The balance between pH, temperature, and reagent equivalents is extremely delicate. The table below summarizes the causality of varying these parameters.
Table 1: Optimization of Reaction Parameters for Cyanate Condensation
| NaOCN (eq) | Temp (°C) | pH | Yield (%) | Purity (HPLC %) | Primary Impurity Observed | Mechanistic Cause |
| 1.0 | 20 | 4.0 | 45 | 92 | Unreacted amine | Insufficient HNCO generation |
| 1.5 | 20 | 4.0 | 88 | >98 | None | Optimal Conditions |
| 1.5 | 60 | 4.0 | 65 | 85 | Hydrolyzed α -Cl | Thermal degradation of C-Cl bond |
| 1.5 | 20 | 1.5 | 50 | 80 | Hydrolyzed α -Cl | Acid-catalyzed hydrolysis |
| 1.5 | 20 | 7.0 | 30 | 60 | Oligomers | Intermolecular alkylation |
Troubleshooting & FAQs
Q1: Why am I isolating 1-(2-chloroacetyl)-3-phenylurea instead of the target compound? A: You likely attempted a direct acylation of phenylurea with chloroacetyl chloride. The urea nitrogen is a significantly stronger nucleophile than the aromatic π -system. To fix this, abandon the Friedel-Crafts approach and use the cyanate condensation route starting from 4-amino- α -chloroacetophenone [1].
Q2: My reaction mixture turned into a thick, intractable polymer. What happened? A: You experienced intermolecular alkylation (oligomerization). 4-Amino- α -chloroacetophenone is a bifunctional molecule containing both a nucleophile (amine) and an electrophile ( α -chloro ketone). If the pH of your reaction exceeds 6.0, the amine becomes fully deprotonated and highly reactive, attacking the α -chloro group of adjacent molecules. Strictly maintain the pH between 3.5 and 4.5 using the acetic acid buffer to keep the amine partially protonated and suppress self-condensation.
Q3: Mass spectrometry shows a major impurity at M+18 Da. How do I prevent this? A: The α -chloro ketone has undergone hydrolysis to form the corresponding α -hydroxy ketone (loss of Cl, gain of OH). This is a classic side reaction when the aqueous acidic mixture is heated above 30 °C or if the pH drops below 2. Keep the reaction temperature strictly between 15–20 °C during the NaOCN addition and subsequent aging phase.
Q4: The reaction stalled at 50% conversion. Adding more NaOCN doesn't help. Why? A: The pH likely dropped too low (pH < 2). At highly acidic pH, the aniline derivative (pKa ~2.5) is fully protonated to the anilinium ion, rendering it non-nucleophilic. Furthermore, excess isocyanic acid rapidly hydrolyzes to ammonia and carbon dioxide under strongly acidic conditions [2]. Check the pH; if it is too low, buffer the system with sodium acetate to restore the pH to ~4.0.
References
-
Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents Central Nervous System Agents in Medicinal Chemistry (2021).[Link]
-
Arylureas I. Cyanate Method: p-Bromophenylurea Organic Syntheses, Coll. Vol. 4, p. 49 (1963); Vol. 31, p. 8 (1951). [Link]
-
Phenylurea and sym-Diphenylurea Organic Syntheses, Coll. Vol. 1, p. 453 (1941); Vol. 3, p. 76 (1923).[Link]
Identifying and minimizing side products in [4-(2-Chloroacetyl)phenyl]urea reactions
Technical Support Center: Troubleshooting[4-(2-Chloroacetyl)phenyl]urea Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with mechanistic insights, diagnostic workflows, and validated protocols for working with [4-(2-Chloroacetyl)phenyl]urea.
Mechanistic Overview & Reactivity Profile
[4-(2-Chloroacetyl)phenyl]urea is a highly versatile, bifunctional building block frequently used in pharmaceutical synthesis[1]. Its reactivity is governed by two competing centers:
-
The Alpha-Chloro Ketone: A highly electrophilic site primed for nucleophilic substitution (SN2) to form new carbon-heteroatom bonds[2].
-
The Phenylurea Moiety: A hydrogen-bond donor and potential nucleophile. Under strongly basic conditions, the urea nitrogens can undergo deprotonation, leading to unintended N-alkylation[3].
Failure to control the reaction environment leads to competing pathways, resulting in complex mixtures, poor yields, and difficult chromatographic separations.
Diagnostic Reaction Pathways
Reaction pathways of[4-(2-Chloroacetyl)phenyl]urea highlighting target and side product formation.
Troubleshooting Guides & FAQs
Q1: I am observing a -18 Da mass shift in my LC-MS (m/z 195 [M+H]⁺ compared to the starting material m/z 213). What is this impurity and how do I prevent it? Diagnosis: This is [4-(2-hydroxyacetyl)phenyl]urea, formed via the hydrolysis of the alpha-chloro ketone. Causality: The alpha-carbon adjacent to the carbonyl is highly electrophilic. In the presence of moisture and a base (especially hydroxide ions or carbonate bases that generate OH⁻ in water), water acts as a nucleophile, displacing the chloride ion via an SN2 mechanism[2][4]. Solution:
-
Solvent: Use strictly anhydrous solvents (e.g., dry THF or DMF stored over activated molecular sieves).
-
Base Selection: Avoid aqueous bases (like NaOH or aqueous K₂CO₃). Instead, use non-nucleophilic, sterically hindered organic bases such as N,N-Diisopropylethylamine (DIPEA)[3].
-
Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress[5].
Q2: My substitution reaction with a primary amine yields a mixture of mono-alkylated and di-alkylated products. How do I achieve selectivity? Diagnosis: Over-alkylation. The secondary amine formed after the first substitution is often more nucleophilic than the primary amine starting material. Causality: Alkyl groups are electron-donating, which increases the electron density on the newly formed secondary amine nitrogen, making it a stronger nucleophile than the starting primary amine. Solution:
-
Stoichiometry: Use a slight excess of the primary amine (1.1 - 1.5 eq) relative to the chloroacetyl substrate to statistically favor mono-alkylation.
-
Temperature Control: Keep the reaction at 0 °C to 25 °C. Higher temperatures provide the activation energy required for the sterically hindered secondary amine to attack a second molecule of the alpha-chloro ketone[6].
Q3: I am seeing alkylation at the urea nitrogen instead of the alpha-carbon. Why is this happening? Diagnosis: Unintended N-alkylation of the urea moiety. Causality: While ureas are generally poor nucleophiles due to resonance stabilization with the carbonyl group, strong bases (e.g., NaH, KOtBu) can deprotonate the urea nitrogen. The resulting anion is highly nucleophilic and will attack the alpha-chloro ketone (either intermolecularly leading to oligomers, or intramolecularly if geometry permits)[3][7]. Solution: Restrict base strength. DIPEA or Triethylamine (TEA) are strong enough to neutralize the HCl byproduct of the intended substitution but too weak to deprotonate the urea nitrogen (pKₐ ~ 12-14)[3].
Quantitative Data & Analytical Signatures
| Side Product Category | Structural Change | Typical LC-MS Shift | Primary Cause | Mitigation Strategy |
| Hydrolysis | -Cl replaced by -OH | -18 Da (m/z 195 [M+H]⁺) | Moisture, aqueous bases | Anhydrous conditions, DIPEA[5] |
| Over-alkylation | 2° amine becomes 3° | + SM Mass - HCl | Excess electrophile, heat | Stoichiometric control, 0 °C[6] |
| Urea N-Alkylation | Alkyl group on urea N | Varies (Isomeric to target) | Strong bases (e.g., NaH) | Use weak, bulky bases[3] |
| Self-Condensation | Intermolecular attack | +176 Da (Dimerization) | High concentration, heat | High dilution, slow addition |
Self-Validating Experimental Protocol
Standard Operating Procedure: Mono-alkylation of[4-(2-Chloroacetyl)phenyl]urea with a Primary Amine.
This protocol is designed as a self-validating system. It incorporates In-Process Controls (IPCs) to ensure causality-driven decisions at each step, preventing the propagation of side products into downstream workflows.
Self-validating workflow for nucleophilic substitution of[4-(2-Chloroacetyl)phenyl]urea.
Step 1: System Preparation & Dehydration
-
Action: Flame-dry a 50 mL round-bottom flask under vacuum, then purge with Argon. Add [4-(2-Chloroacetyl)phenyl]urea (1.0 eq, 5.0 mmol) and anhydrous THF (25 mL).
-
Causality: Removing trace water prevents the -18 Da hydrolysis side product[5]. THF provides excellent solubility for the urea substrate.
Step 2: Base Introduction
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 6.0 mmol) to the stirring solution.
-
Causality: DIPEA is sterically hindered and non-nucleophilic. It acts purely as a proton sponge to neutralize the evolving HCl, preventing acid-catalyzed side reactions without deprotonating the urea nitrogen[3].
Step 3: Controlled Nucleophilic Attack
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the primary amine (1.05 eq, 5.25 mmol) in 5 mL anhydrous THF and add dropwise over 30 minutes.
-
Causality: The slow addition at 0 °C maintains a low localized concentration of the nucleophile, suppressing the formation of the tertiary amine (over-alkylation) and exothermic degradation[6].
Step 4: In-Process Control (IPC) Validation
-
Action: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Check:
-
If m/z 213 (Starting Material) is >5%: Continue stirring for 1 hour.
-
If m/z 195 (Hydrolysis) is detected: Abort and check solvent anhydrous integrity.
-
If target mass is >95% pure: Proceed to Step 5.
-
Step 5: Quench and Selective Isolation
-
Action: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: NH₄Cl provides a mildly acidic quench (pH ~6) that neutralizes excess DIPEA and unreacted amine without hydrolyzing the newly formed product[6].
Sources
- 1. nbinno.com [nbinno.com]
- 2. Question Sketch a suitable mechanism scheme for the reaction of cyclohexy.. [askfilo.com]
- 3. DE69830860T2 - N-alkylated cereals - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) The synthesis of N-substituted ureas II: Nucleophilic substitution of ureas at the carbonyl group [academia.edu]
Optimizing reaction conditions (solvent, temperature) for [4-(2-Chloroacetyl)phenyl]urea
Welcome to the Application Scientist Support Portal. [4-(2-Chloroacetyl)phenyl]urea (CAS: 861520-97-0) is a highly versatile, yet challenging, bifunctional building block[1]. It features a reactive α-chloroketone moiety—ideal for heterocycle construction—and a urea group that heavily influences its physicochemical properties. This guide provides field-proven troubleshooting strategies to optimize your solvent and temperature parameters, ensuring high-fidelity synthesis.
Mechanistic Troubleshooting & FAQs
Q1: My substrate is completely insoluble in standard organic solvents (DCM, Hexane, EtOAc). How do I overcome this without ruining the reaction? Causality: The urea moiety acts as both a strong hydrogen bond donor (-NH) and acceptor (C=O). This creates a robust intermolecular hydrogen-bonding network in the solid state, leading to exceptionally high crystal lattice energy[2]. Non-polar solvents lack the dielectric capacity to disrupt this lattice. Solution: You must use polar solvents. For reactions requiring heat (like the Hantzsch synthesis), Ethanol or Methanol are ideal as they disrupt hydrogen bonding while stabilizing polar transition states[3]. For room-temperature reactions (like SN2 aminations), use N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) , which possess high polarity indices and readily solvate urea derivatives[2].
Q2: I am getting low yields and incomplete conversion during Hantzsch Thiazole Synthesis. Should I just increase the temperature? Causality: The rate-determining step in the Hantzsch synthesis is the initial SN2 attack of the thioamide's sulfur atom onto the α-carbon of the chloroketone[4]. While increasing temperature accelerates this, pushing the reaction beyond 90°C in protic solvents often leads to the thermal degradation or hydrolysis of the α-chloroketone[5]. Solution: Do not exceed 80°C. Instead of excessive heat, optimize the solvent. Ensure you are using a polar protic solvent (like Ethanol) which solvates the departing chloride ion, lowering the activation energy of the SN2 transition state[3].
Q3: During nucleophilic substitution (SN2) with primary amines, I observe multiple side products on my TLC plate. How do I suppress these? Causality: The α-chloroketone is highly electrophilic. At elevated temperatures, it is susceptible to over-alkylation, self-condensation, or nucleophilic attack by residual water (hydrolysis)[6]. Solution: Run the reaction strictly between 0°C and 25°C (Room Temperature). Use anhydrous Acetonitrile or DMF to eliminate water as a competing nucleophile.
Pathway & Optimization Visualizations
Mechanistic workflow of the Hantzsch Thiazole Synthesis utilizing [4-(2-Chloroacetyl)phenyl]urea.
Troubleshooting decision tree for optimizing solvent and temperature conditions.
Quantitative Data: Solvent & Temperature Optimization Matrix
To facilitate rapid experimental design, consult the following matrix summarizing the thermodynamic and kinetic boundaries for this specific substrate[2][3][6].
| Solvent | Polarity Index | Substrate Solubility | Optimal Temp Range | Recommended Application | Causality / Notes |
| Ethanol (EtOH) | 5.2 | Moderate (requires heat) | 70°C – 80°C | Hantzsch Synthesis | Protic nature stabilizes the leaving chloride ion; ideal for reflux[3]. |
| N,N-Dimethylformamide (DMF) | 6.4 | High (at RT) | 0°C – 25°C | SN2 Amination | Disrupts urea H-bonding efficiently; high temps cause degradation[2]. |
| Acetonitrile (MeCN) | 5.8 | Moderate | 20°C – 60°C | General Substitution | Aprotic; prevents water-induced hydrolysis of the α-chloroketone[6]. |
| Dichloromethane (DCM) | 3.1 | Poor | N/A | Not Recommended | Insufficient polarity to break the urea crystal lattice energy. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating in-process quality control (QC) checks, the protocols inherently verify their own success before proceeding to the next step.
Protocol A: Optimized Hantzsch Thiazole Synthesis
Adapted from authoritative α-haloketone microwave and conventional heating guidelines[3][7].
Objective: Synthesize a 2-amino-4-(4-ureidophenyl)thiazole derivative.
-
Preparation: In a 20 mL scintillation vial, combine [4-(2-Chloroacetyl)phenyl]urea (1.0 equiv) and the desired thiourea/thioamide (1.1 equiv).
-
Solvation: Add anhydrous Ethanol (0.2 M concentration relative to the haloketone). Self-Validation Check: The mixture will likely be a suspension at room temperature.
-
Thermal Activation: Heat the mixture with stirring to 75°C. Self-Validation Check: The suspension should clarify into a homogeneous solution as the urea lattice breaks and the SN2 intermediate forms.
-
Reaction Monitoring: Maintain temperature for 30–60 minutes. Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the UV-active starting material spot disappears.
-
Isolation: Remove from heat and cool to 0°C in an ice bath. The product will precipitate. If precipitation is incomplete, add dropwise cold 5% aqueous Na₂CO₃ to neutralize residual HCl and force precipitation[3].
-
Purification: Filter via a Buchner funnel, wash the filter cake with ice-cold water followed by cold ethanol, and dry under vacuum.
Protocol B: Temperature-Controlled SN2 Amination
Objective: Substitute the α-chloride with a secondary amine while preventing over-alkylation.
-
Preparation: Dissolve[4-(2-Chloroacetyl)phenyl]urea (1.0 equiv) in anhydrous DMF (0.1 M) under an inert N₂ atmosphere.
-
Temperature Control: Cool the solution to 0°C using an ice-water bath. Causality: Low temperature suppresses the highly exothermic nature of the substitution, preventing thermal degradation[6].
-
Nucleophile Addition: Add the secondary amine (2.5 equiv) dropwise over 10 minutes. The excess amine acts as both the nucleophile and the acid scavenger (to neutralize the formed HCl).
-
Propagation & Validation: Allow the reaction to slowly warm to room temperature (20°C - 25°C) over 2 hours. Self-Validation Check: Monitor via LC-MS. You should observe the mass of the desired product [M+H]+ without the presence of +18 Da (hydrolysis) or dimerized mass peaks.
-
Workup: Quench the reaction by pouring it into a 10-fold volume of crushed ice/water. Extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
References
-
Scribd - Hantzsch Thiazole Synthesis Mechanism & Solvent-Free Approaches. Available at: [Link]
-
Journal of Chemical & Engineering Data (ACS Publications) - 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Available at:[Link]
-
ResearchGate - Preparation of alpha-chloroketones by the chloroacetate Claisen reaction. Available at: [Link]
-
Organic Chemistry Portal - A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones. Available at:[Link]
Sources
- 1. 861520-97-0|[4-(2-Chloroacetyl)phenyl]urea|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility challenges of [4-(2-Chloroacetyl)phenyl]urea in aqueous buffers
Welcome to the technical support center for [4-(2-Chloroacetyl)phenyl]urea. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the solubility challenges associated with this compound in aqueous buffers. Here, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Introduction to [4-(2-Chloroacetyl)phenyl]urea
[4-(2-Chloroacetyl)phenyl]urea is a molecule of interest in various research fields. Its structure, featuring a phenylurea group and a reactive chloroacetyl moiety, contributes to its limited aqueous solubility, a common hurdle in experimental setups. The predicted XlogP (a measure of lipophilicity) for this compound is 1.3, indicating a degree of hydrophobicity that underlies its poor solubility in water. This guide will walk you through systematic approaches to effectively solubilize and handle this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my [4-(2-Chloroacetyl)phenyl]urea not dissolving in my aqueous buffer (e.g., PBS, Tris)?
A1: The primary reason for the poor solubility of [4-(2-Chloroacetyl)phenyl]urea in standard aqueous buffers is its chemical structure. The phenyl and chloroacetyl groups make the molecule relatively nonpolar, leading to unfavorable interactions with polar water molecules. A related compound, 4-Chlorophenylurea, is documented as being insoluble in water.[1] To achieve dissolution, the use of a co-solvent is typically necessary to reduce the overall polarity of the solvent system.[2]
Q2: What is the recommended first-line approach to solubilize [4-(2-Chloroacetyl)phenyl]urea?
A2: The most common and effective initial strategy is to first dissolve the compound in an organic co-solvent, such as dimethyl sulfoxide (DMSO), before making a final dilution in your aqueous buffer. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[3]
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain the solubility of the compound. The key is to ensure that the final concentration of the co-solvent is sufficient to keep your compound in solution at the desired final concentration. However, it's crucial to be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent, as high concentrations can be toxic or interfere with the assay.[4][5]
Q4: Can I use other co-solvents besides DMSO?
A4: Yes, other co-solvents can be used, although their suitability depends on the specific requirements of your experiment, including toxicity and potential for interference. Common alternatives include:
-
Ethanol (EtOH): Often used in pharmaceutical formulations, but can have effects on cell-based assays.[4][5]
-
N,N-Dimethylformamide (DMF): Another strong organic solvent, but generally more toxic than DMSO.
-
Polyethylene glycol (PEG), particularly low-molecular-weight PEGs like PEG 400: Can be a good option for in vivo studies due to lower toxicity.[3]
The choice of co-solvent should always be validated for compatibility with your specific experimental system.
Q5: How does pH affect the solubility and stability of [4-(2-Chloroacetyl)phenyl]urea?
A5: The urea functional group has a very high pKa and is unlikely to be ionized under typical biological pH ranges. However, the stability of the entire molecule, particularly the chloroacetyl group, is pH-sensitive. The chloroacetyl moiety is susceptible to hydrolysis, a reaction that can be accelerated under basic conditions.[6] Studies on urea stability in solution have shown that urea and its derivatives are generally more stable in a pH range of 4 to 8.[6] Therefore, it is advisable to work within a neutral to slightly acidic pH range to minimize potential degradation of your compound.
Troubleshooting Guides & Detailed Protocols
Troubleshooting Scenario 1: Compound Crashes Out of Solution
Issue: You have prepared a stock solution of [4-(2-Chloroacetyl)phenyl]urea in DMSO and upon diluting it into your aqueous buffer, a precipitate forms immediately or over a short period.
Root Cause Analysis:
-
Insufficient Co-solvent Concentration: The final percentage of DMSO in the aqueous buffer is too low to maintain the solubility of the compound at the target concentration.
-
Buffer Composition: Certain buffer components can influence the solubility of small molecules.[7][8]
-
Temperature Effects: A decrease in temperature upon moving from a stock solution at room temperature to a buffer on ice can reduce solubility.
Workflow for Resolution:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocol: Step-by-Step Solubilization Using a Co-solvent
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Weigh out a precise amount of [4-(2-Chloroacetyl)phenyl]urea powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex or sonicate gently until the compound is completely dissolved. A clear solution should be obtained.
-
-
Perform Serial Dilutions (if necessary):
-
If your final working concentration is very low, it may be beneficial to perform an intermediate dilution of your stock solution in 100% DMSO. This can make the final dilution into the aqueous buffer more accurate.
-
-
Final Dilution into Aqueous Buffer:
-
Crucial Step: Add the DMSO stock solution to your pre-warmed aqueous buffer while vortexing the buffer. Do not add the buffer to the DMSO stock. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Ensure the final concentration of DMSO does not exceed the tolerance limit of your experimental system (typically ≤ 0.5% for many cell-based assays).[5]
-
Data Presentation: Recommended Starting Concentrations of DMSO
| Final Compound Concentration | Recommended Final DMSO % (v/v) |
| 1-10 µM | 0.1% - 0.5% |
| 10-50 µM | 0.5% - 1.0% |
| >50 µM | >1.0% (Requires careful validation of assay tolerance) |
Troubleshooting Scenario 2: Concerns about Compound Stability
Issue: You are unsure if your compound is stable in the aqueous buffer over the course of your experiment, particularly due to the reactive chloroacetyl group.
Root Cause Analysis:
-
Hydrolysis of the Chloroacetyl Group: The chloroacetyl group is an electrophilic moiety and can react with nucleophiles, including water (hydrolysis). This reaction is often pH-dependent, with higher rates at alkaline pH.[6]
-
Reaction with Buffer Components: Some buffer components, especially those with primary or secondary amine groups (like Tris), could potentially react with the chloroacetyl group.
Workflow for Ensuring Compound Stability:
Caption: Workflow for addressing compound stability concerns.
Detailed Protocol: Preparing Stable Working Solutions
-
Buffer Selection:
-
Choose a buffer with a pH between 6.0 and 7.4. Good choices include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
MOPS
-
-
Avoid buffers with primary or secondary amines if possible, such as Tris, especially if long incubation times are required.
-
-
Solution Preparation:
-
Prepare your working solution of [4-(2-Chloroacetyl)phenyl]urea in the chosen aqueous buffer immediately before use.
-
If the experiment spans several hours, consider preparing fresh dilutions for later time points.
-
-
Storage:
-
Store the high-concentration stock solution in 100% DMSO at -20°C or -80°C. Under these conditions, the compound is generally stable for extended periods.
-
Do not store dilute solutions of the compound in aqueous buffer for long periods, as this increases the risk of degradation.
-
References
-
Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (2015). ResearchGate. [Link]
-
Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. (2003). PubMed. [Link]
-
[4-(2-chloroacetyl)phenyl]urea (C9H9ClN2O2). PubChemLite. [Link]
-
Chloroacetyl chloride. Wikipedia. [Link]
-
Chloroacetyl chloride | ClCH2COCl | CID 6577. PubChem. [Link]
-
Problem using Chloroacetyl Chloride. (2020). Sciencemadness. [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025). MDPI. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]
-
Solubilization. Bio-Rad. [Link]
-
Standard ProteoSep Solubilization Protocols: Protein Extraction from Cells and Tissues. Eprogen. [Link]
-
Biological Buffers and Ultra Pure Reagents. MP Biomedicals. [Link]
-
Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH o Considerations. Semantic Scholar. [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). ACS Publications. [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. NISCAIR. [Link]
-
Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline. ResearchGate. [Link]
-
4-Chlorophenylurea | C7H7ClN2O | CID 8796. PubChem. [Link]
-
Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jppres.com [jppres.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting [4-(2-Chloroacetyl)phenyl]urea Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with [4-(2-Chloroacetyl)phenyl]urea (CAS: 861520-97-0).
This bifunctional molecule features a highly electrophilic α -chloroketone and a strong hydrogen-bonding phenylurea moiety. While this makes it an excellent building block for synthesizing novel heterocycles (such as kinase inhibitors), it also introduces competing reactivities: the α -carbon is highly susceptible to nucleophilic attack, while the urea group dictates strict solubility limits and can act as an unintended nucleophile.
Part 1: Frequently Asked Questions (Solubility & Handling)
Q: My compound is precipitating out of standard organic solvents like DCM and Ethyl Acetate. How can I achieve a homogenous reaction mixture? A: Phenylurea derivatives form robust intermolecular hydrogen-bond lattices, making them notoriously insoluble in non-polar and weakly polar solvents [1].
-
The Causality: The energy required to break the urea-urea hydrogen bonds exceeds the solvation energy provided by solvents like DCM.
-
The Solution: You must disrupt this lattice using polar aprotic solvents. The solubility profile strictly follows the order: DMF > DMSO > NMP > Alcohols > Water. For stock solutions, use anhydrous DMSO or DMF.
-
Critical Warning: Do not heat DMSO solutions of this compound above 37°C for prolonged periods. Elevated temperatures in DMSO can lead to thermal degradation and unwanted carbamylation reactions [2].
Q: I am observing rapid degradation of the starting material when washing my organic layer with basic aqueous solutions. What is happening? A: You are inadvertently hydrolyzing the α -chloroketone into an α -hydroxyketone.
-
The Causality: The carbonyl group strongly withdraws electron density from the adjacent α -carbon via the inductive effect, making the C-Cl bond highly reactive toward hydroxide ions ( OH− ) [3].
-
The Solution: Strictly control the pH during work-up. Never use strong bases like NaOH or KOH . If neutralization is required, use a mild, buffered solution like saturated aqueous NaHCO3 and keep the mixture ice-cold to kinetically slow down the hydrolysis rate.
Part 2: Quantitative Data & Troubleshooting Matrices
To ensure reproducible experimental design, consult the following validated parameters for solvent selection and side-reaction mitigation.
Table 1: Solvent Compatibility & Application Guide
| Solvent | Solubility Profile | Recommended Application | Mechanistic Risk Factor |
| DMF / DMSO | High (>10 mg/mL) | Stock solutions, SN2 reactions | Thermal degradation if heated >80°C. |
| Ethanol / Methanol | Moderate | Hantzsch thiazole synthesis | Acetal formation under strongly acidic conditions. |
| DCM / Hexane | Very Low | Chromatography, Extractions | Precipitation of starting material. |
| Water | Insoluble | Quenching, Product precipitation | Rapid hydrolysis if pH > 8.0 [3]. |
Table 2: Common Degradation Pathways & Prevention
| Observed Issue | Mechanistic Cause | Preventive Action |
| α -Hydroxyketone Formation | Hydroxide-driven SN2 displacement of the chloride ion. | Maintain pH < 7.5; avoid aqueous NaOH / KOH [3]. |
| Insoluble Polymeric Sludge | Intermolecular attack of the urea nitrogen on the electrophilic α -carbon. | Run reactions at high dilution (<0.2 M); avoid excessive heating. |
| Unreacted Starting Material | Poor solubility preventing effective molecular collisions. | Utilize a DMF/Ethanol co-solvent system to ensure homogeneity. |
Part 3: Visualizing the Chemical Logic
Understanding the mechanistic pathways is critical for troubleshooting. Below are the logical workflows and degradation pathways associated with this compound.
Caption: Workflow for Hantzsch Thiazole Synthesis using [4-(2-Chloroacetyl)phenyl]urea.
Caption: Primary degradation pathways of[4-(2-Chloroacetyl)phenyl]urea under stress conditions.
Part 4: Validated Experimental Protocol
Synthesis of 2-Amino-4-(4-ureidophenyl)thiazole via Hantzsch Cyclization
The is the most common application for this intermediate [4, 5]. This protocol is designed as a self-validating system to prevent the degradation issues outlined above.
Step 1: Reagent Preparation
-
Weigh 1.0 equivalent of [4-(2-Chloroacetyl)phenyl]urea and 1.2 equivalents of thiourea.
-
Causality Insight: A slight stoichiometric excess of thiourea compensates for potential oxidative dimerization of the thiourea in solution, ensuring complete consumption of the highly reactive α -chloroketone.
Step 2: Dissolution & Reaction
-
Suspend the reagents in anhydrous ethanol (approx. 10 mL per gram of starting material). If solubility is exceptionally poor, add 10% v/v anhydrous DMF.
-
Heat the mixture to a gentle reflux (70–80 °C) under a nitrogen atmosphere for 4–6 hours.
-
Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: 5% MeOH in DCM). The highly polar starting material will shift significantly upon cyclization to the less polar, basic aminothiazole. The disappearance of the starting material confirms the nucleophilic attack is complete.
Step 3: Quenching & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold distilled water while stirring vigorously to precipitate the product.
-
Self-Validation (pH Control): Check the pH of the aqueous suspension. It will likely be acidic due to the HCl byproduct generated during cyclization. Neutralize carefully to pH 7.0–7.5 using a saturated NaHCO3 solution. Do not use NaOH , as localized high pH spikes will degrade any unreacted starting material into an α -hydroxyketone.
-
Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove residual thiourea and salts, and dry under high vacuum.
References
-
1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K Journal of Chemical & Engineering Data (ACS Publications)[Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals Molecules (MDPI)[Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Molecules (NIH / PMC)[Link]
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities International Journal of Pharmaceutical Sciences[Link]
Monitoring [4-(2-Chloroacetyl)phenyl]urea reaction progress using TLC or LC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical bottlenecks associated with highly functionalized ureas. Monitoring the synthesis of [4-(2-Chloroacetyl)phenyl]urea presents a unique dual challenge: the highly polar, hydrogen-bonding urea moiety causes severe chromatographic streaking, while the electrophilic α -chloro ketone group is prone to rapid solvolysis during sample preparation.
This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity when tracking this reaction via Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for monitoring [4-(2-Chloroacetyl)phenyl]urea synthesis.
Module 1: TLC Troubleshooting & Methodologies
FAQ: Resolving Chromatographic Streaking
Q: Why does my [4-(2-Chloroacetyl)phenyl]urea spot streak continuously from the baseline to the solvent front on normal-phase silica?
Causality: The urea functional group acts as an exceptionally strong hydrogen bond donor and acceptor. On unmodified silica gel, these polar groups interact heterogeneously with the active silanol (Si-OH) sites on the stationary phase. This leads to a continuous partition-adsorption cycle that manifests as severe streaking rather than a discrete spot .
Solution: You must disrupt these hydrogen bonds by introducing a polar protic modifier (like Methanol or Isopropanol) into your mobile phase to competitively deactivate the silica binding sites .
Step-by-Step TLC Methodology
-
Sample Quenching: Withdraw 5 µL of the reaction mixture and dilute in 100 µL of Acetonitrile (MeCN). Do not use Methanol (MeOH).
-
Plate Preparation: Use high-quality Silica Gel 60 F254 plates. If ambient humidity is very low, pre-condition plates in a humidified chamber for 10 minutes; a uniform hydration layer normalizes silanol activity.
-
Solvent System Preparation: Prepare a mobile phase of Ethyl Acetate (EtOAc) and Methanol (MeOH) in a 9:1 ratio.
-
Development & Visualization: Spot 1 µL of the diluted sample. Develop the plate in a saturated chamber. Visualize under UV light (254 nm) utilizing the phenyl ring's chromophore.
-
Self-Validation Check: Co-spot the starting material (e.g., phenylurea) alongside the reaction mixture. If the starting material is sharp but the product streaks, the labile chloroacetyl group may be degrading on the slightly acidic silica. In this case, pre-treat the plate by running it in 1% Triethylamine (Et 3 N) in Hexanes, then dry before use.
Table 1: TLC Solvent System Optimization
| Solvent System | Expected R f | Observation / Causality |
| Hexanes / EtOAc (1:1) | 0.00 - 0.10 | Compound stuck at baseline; insufficient polarity to break silanol interactions. |
| 100% EtOAc | 0.20 - 0.40 | Moderate migration but severe streaking due to unshielded H-bonding. |
| EtOAc / MeOH (9:1) | 0.40 - 0.60 | Sharp spot; MeOH competitively binds silica silanols. |
| EtOAc / iPrOH / H 2 O (4:2:1) | 0.60 - 0.80 | Excellent resolution for highly polar impurities; water heavily deactivates active sites. |
Module 2: LC-MS Troubleshooting & Methodologies
FAQ: Preventing Artifacts and Identifying the Product
Q: I am losing my characteristic chlorine isotope pattern, and my main mass peak has shifted by approximately -4 Da. What is happening?
Causality: The 2-chloroacetyl group ( α -chloro ketone) is a powerful electrophile. If you quench your reaction aliquots with Methanol (MeOH), the chloride undergoes rapid SN2 displacement by the solvent to form an α -methoxy ketone artifact. This replaces the chlorine atom (35 Da) with a methoxy group (31 Da), resulting in a net loss of ~4 Da and the total disappearance of the M+2 isotope peak. Chloroacetyl derivatives are notoriously unstable in methanol .
Solution: Never use Methanol or Ethanol for sample dilution. Always use non-nucleophilic solvents like Acetonitrile (MeCN) for quenching and LC-MS sample preparation.
Q: How do I definitively identify the[4-(2-Chloroacetyl)phenyl]urea peak amidst reaction byproducts?
Causality: The natural isotopic abundance of Chlorine-35 and Chlorine-37 is approximately 3:1. Therefore, the intact product must display a characteristic [M+H]+ and [M+2+H]+ doublet in a 3:1 intensity ratio. Furthermore, due to the urea moiety, phenylureas are highly prone to forming strong sodium [M+Na]+ adducts, as well as dimers [2M+H]+ at high concentrations in the Electrospray Ionization (ESI) source .
Common ESI+ ionization and degradation pathways for[4-(2-Chloroacetyl)phenyl]urea.
Step-by-Step LC-MS Methodology
-
Sample Preparation: Dilute the reaction mixture 1:1000 in LC-MS grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.
-
Column Selection: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) to handle the polar urea while retaining the hydrophobic phenyl ring.
-
Mobile Phase Configuration:
-
Phase A: 0.1% Formic Acid in LC-MS Grade Water (promotes [M+H]+ ionization).
-
Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
-
Gradient & Flow: Execute a fast gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
MS Parameters: Operate the ESI source in Positive mode. Keep the capillary voltage around 3.0 kV. Critical Step: Lower the cone/fragmentor voltage (e.g., < 30 V) to minimize in-source collision-induced dissociation (CID) of the labile chloroacetyl group.
-
Self-Validation Check: Extract the ion chromatograms for m/z 213.04 and 215.04. Calculate the peak area ratio. A self-validating intact chloroacetyl group will always yield a precise 3:1 ratio. Any deviation indicates co-elution of an impurity or in-source loss of the chlorine atom.
Table 2: Diagnostic LC-MS Ions for [4-(2-Chloroacetyl)phenyl]urea
Exact Monoisotopic Mass: 212.03 Da
| Ion Species | m/z (Theoretical) | Relative Intensity | Diagnostic Value |
| [M+H]+ ( 35 Cl) | 213.04 | 100% (Base Peak) | Primary target mass for reaction monitoring. |
| [M+2+H]+ ( 37 Cl) | 215.04 | ~33% | Confirms the presence of the intact chlorine atom. |
| [M+Na]+ | 235.02 | Variable | Common urea adduct; confirms molecular weight. |
| [2M+H]+ | 425.08 | Variable (Conc. dependent) | Dimerization typical of phenylureas in ESI sources. |
| [M−Cl+OCH3+H]+ | 209.09 | Artifact (if MeOH used) | Indicates improper sample quenching (methanolysis). |
References
-
Title: Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water Source: Journal of Agricultural and Food Chemistry (PubMed) URL: [Link]
-
Title: The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
Technical Support Center: Troubleshooting Low Reactivity of[4-(2-Chloroacetyl)phenyl]urea in Biological Systems
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to the low reactivity of [4-(2-Chloroacetyl)phenyl]urea in biological assays.
While chloroacetamides are widely recognized as potent, cysteine-directed covalent warheads, their performance is highly context-dependent. The addition of a para-urea moiety introduces complex electronic, steric, and physicochemical variables that can drastically alter the expected SN2 reactivity profile.
Part 1: Root Cause Analysis (The "Why")
When [4-(2-Chloroacetyl)phenyl]urea fails to covalently modify its target in a biological system, the failure typically stems from one of four mechanistic bottlenecks:
-
Electronic Deactivation : The urea group ( −NH−CO−NH2 ) at the para position is strongly electron-donating via resonance (+M effect). This increases the electron density on the phenyl ring, which subsequently reduces the electrophilicity of the α -carbon on the chloroacetyl warhead, raising the activation energy required for the SN2 transition state.
-
Conformational Locking & Sterics : The urea moiety is a potent hydrogen bond donor and acceptor. In aqueous environments, it can form intramolecular or intermolecular hydrogen bonds that restrict the molecule into conformations where the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond becomes sterically inaccessible to the incoming cysteine thiolate[1].
-
Target Microenvironment (pKa) : The nucleophilicity of a target cysteine is strictly governed by its pKa, which can range anywhere from 3.5 to 12 depending on the local protein microenvironment[2]. If the target cysteine is predominantly protonated at physiological pH, a deactivated warhead will fail to engage it.
-
Premature Scavenging : Conversely, if the warhead remains intrinsically reactive, it may be prematurely scavenged by the high intracellular concentrations of Glutathione (GSH, ~1-10 mM) before it can reach the target protein[3].
Diagnostic workflow for isolating the root cause of low reactivity in biological assays.
Part 2: Frequently Asked Questions (FAQs)
Q: Why does my compound show high biochemical labeling against the purified protein but no target engagement in live cells? A: This is a classic hallmark of competitive scavenging by intracellular nucleophiles or poor membrane permeability. In live cells, the compound must navigate an environment containing up to 10 mM GSH[3]. If the compound's intrinsic reactivity is too high, it acts as a "kinetic sink" and is consumed by GSH. Alternatively, the highly polar urea moiety may restrict lipid bilayer permeability, preventing the compound from ever reaching the intracellular target.
Q: The compound precipitates immediately upon addition to the assay buffer. How do I fix this without altering the urea pharmacophore? A: The urea group forms strong intermolecular hydrogen bonding networks, leading to rapid colloidal aggregation in aqueous buffers. To troubleshoot without altering the chemistry:
-
Ensure your DMSO stock is fresh and stored desiccated (water absorption in DMSO accelerates precipitation).
-
Predilute the compound in a carrier solvent (e.g., 10% PEG-400 or 0.1% Tween-20) before adding it to the aqueous buffer.
-
Maintain a final DMSO concentration of 1-2%, and always add the compound to the buffer under rapid vortexing, never the reverse.
Q: How can I confirm if the low reactivity is due to the warhead's intrinsic electrophilicity or the target cysteine's microenvironment? A: You must decouple the warhead from the protein. Perform a surrogate nucleophile assay (Protocol 1) to measure the intrinsic half-life of the warhead. If the warhead reacts readily with GSH but fails to label your protein, the issue lies with the target cysteine's pKa or steric occlusion[2]. You can confirm this by performing a pH-dependent intact protein mass spectrometry assay (Protocol 2).
Part 3: Data Presentation
To contextualize the reactivity of [4-(2-Chloroacetyl)phenyl]urea, compare its expected kinetic parameters against standard covalent warheads.
Table 1: Comparative Reactivity and Physicochemical Parameters
| Compound / Warhead | Expected GSH t1/2 | Intrinsic Electrophilicity | Primary Cause of Assay Failure |
| Iodoacetamide | < 15 min | Very High | Off-target toxicity / Rapid Scavenging |
| Phenyl chloroacetamide | 1 - 2 hours | High | Scavenging / Poor Selectivity |
| [4-(2-Chloroacetyl)phenyl]urea | > 10 hours | Low to Moderate | Electronic deactivation / Aggregation |
| Acrylamide (e.g., Ibrutinib) | 12 - 24 hours | Moderate | Reversible binding / Target pKa mismatch |
Part 4: Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that verify whether a negative result is due to the compound itself or a failure in the assay mechanics.
Protocol 1: Intrinsic Reactivity Profiling via GSH Half-Life (LC-MS Assay)
Causality: This protocol isolates the warhead's intrinsic electrophilicity from protein-specific binding events. By using a vast excess of GSH, the reaction follows pseudo-first-order kinetics, allowing for the precise calculation of the half-life ( t1/2 )[4][5]. Self-Validating System: The inclusion of Iodoacetamide (rapidly depleted) and Acrylamide (slowly depleted) ensures the LC-MS detection and buffer conditions are functioning optimally.
Step-by-Step Methodology:
-
Prepare a 10 mM stock of [4-(2-Chloroacetyl)phenyl]urea, Iodoacetamide (Positive Control), and Acrylamide (Baseline Control) in anhydrous DMSO.
-
Prepare the reaction buffer: PBS (pH 7.4) containing 5 mM GSH and 100 µM of an internal standard (e.g., ketoprofen) to normalize LC-MS injection volumes[5].
-
Initiate the reaction by adding the compound to a final concentration of 250 µM (Final DMSO = 2.5%).
-
Incubate the mixture at 37°C in a thermomixer.
-
Quench 50 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours by adding an equal volume of 1% formic acid in acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated aggregates.
-
Analyze the supernatant via LC-MS. Plot the normalized Area Under the Curve (AUC) of the parent compound against time to calculate t1/2 .
Protocol 2: Target Cysteine pKa Determination and Labeling Optimization
Causality: To determine if the target cysteine is sterically occluded or predominantly protonated at physiological pH[2]. Self-Validating System: A denatured protein control is run in parallel. This validates that the cysteine is chemically accessible and reactive when the protein's tertiary structure is removed.
Step-by-Step Methodology:
-
Purify the target protein and buffer-exchange it into three separate buffers: MES (pH 6.5), HEPES (pH 7.4), and Tris (pH 8.5).
-
Prepare a denatured control: Protein in HEPES (pH 7.4) + 6M Urea.
-
Treat 2 µM of protein with 20 µM of [4-(2-Chloroacetyl)phenyl]urea for 2 hours at room temperature.
-
Quench the reaction with 1% formic acid.
-
Analyze via Intact Protein LC-MS (e.g., Q-TOF).
-
Deconvolute the spectra to calculate the percentage of covalent adduct. A successful reaction will show a mass shift of +176.17 Da (Mass of compound[212.63 Da] minus the leaving group HCl [36.46 Da]).
Competing biochemical pathways affecting the effective concentration and reactivity of the warhead.
References
- QM Analyses for Cysteine – Chloroacetamide Bioconjug
- Cysteine Reactivity Across the Sub-Cellular Universe PMC - NIH
- A road map for prioritizing warheads for cysteine targeting covalent inhibitors elte.hu
- Logarithm of the GSH half-life vs.
- Novel chloroacetamido compound CWR-J02 is an anti-inflamm
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel chloroacetamido compound CWR-J02 is an anti-inflammatory glutaredoxin-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pak.elte.hu [pak.elte.hu]
- 5. researchgate.net [researchgate.net]
Validating Target Engagement of [4-(2-Chloroacetyl)phenyl]urea: A Comparative Guide to Mass Spectrometry and Biophysical Alternatives
As targeted covalent inhibitors (TCIs) regain prominence in drug discovery, validating their target engagement (TE) in physiological environments is paramount[1]. [4-(2-Chloroacetyl)phenyl]urea is a prototypical covalent probe featuring a highly reactive chloroacetyl warhead[2]. This electrophilic moiety undergoes an SN2 nucleophilic substitution with reactive cysteine residues on target proteins, forming an irreversible thioether linkage and releasing a chloride ion[3].
While traditional biophysical methods like the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) provide valuable binding metrics, they often fall short in characterizing the precise stoichiometry and site-selectivity of covalent modifiers[4]. As a Senior Application Scientist, I have designed this guide to objectively compare Mass Spectrometry (MS) against alternative platforms for validating the TE of [4-(2-Chloroacetyl)phenyl]urea, providing a comprehensive, self-validating MS protocol.
Mechanistic Grounding: The Chloroacetyl Warhead
To design an effective target engagement assay, we must first understand the causality of the probe's reactivity. Chloroacetamide and chloroacetyl derivatives are well-established cysteine-reactive electrophiles utilized extensively in covalent drug discovery[5].
Unlike acrylamides, which rely on reversible Michael addition before stabilization, the alpha-chloro ketone in[4-(2-Chloroacetyl)phenyl]urea drives a direct, irreversible alkylation[6]. This reaction requires the target cysteine to exist in its deprotonated thiolate form (Cys-S⁻). Upon successful engagement, the loss of the chloride leaving group results in a precise, predictable mass shift of +176.06 Da on the target protein[7]. This exact mass differential is the cornerstone of MS-based validation.
Comparative logic tree for validating covalent target engagement using orthogonal analytical platforms.
Comparative Analysis of Target Engagement Platforms
When evaluating[4-(2-Chloroacetyl)phenyl]urea, researchers must choose the right analytical platform based on the specific data required. Below is an objective comparison of MS against CETSA and SPR.
Mass Spectrometry (MS) vs. CETSA
CETSA provides highly realistic information about drug binding in intact cells by measuring ligand-induced thermal stabilization[8]. However, covalent binders like[4-(2-Chloroacetyl)phenyl]urea often yield misleading CETSA results. Because covalent binding is kinetically driven rather than purely thermodynamically driven, the resulting thermal shift ( ΔTm ) can be minimal or absent, leading to false negatives[4]. MS bypasses this by directly measuring the physical mass addition, making it the superior choice for confirming covalent engagement[1].
Mass Spectrometry (MS) vs. SPR
SPR is exceptional for calculating the inactivation kinetics ( kinact/KI ) of covalent probes in real-time[6]. However, SPR requires purified, immobilized protein and cannot identify where the probe bound. It is highly susceptible to non-specific surface artifacts. MS acts as the ultimate self-validating orthogonal tool to SPR by confirming that the observed kinetic binding actually corresponds to 1:1 stoichiometry at the intended active-site cysteine[7].
Table 1: Quantitative Comparison of TE Methods
| Feature | Mass Spectrometry (LC-MS/MS) | CETSA (Thermal Proteome Profiling) | SPR (Surface Plasmon Resonance) |
| Primary Readout | Mass shift (+176.06 Da adduct) | Thermal stabilization ( ΔTm ) | Binding kinetics ( kinact/KI ) |
| Covalent Confirmation | Direct (Stoichiometry & Site ID) | Indirect (Shift implies binding) | Indirect (Lack of dissociation) |
| False Negative Risk | Low (Direct observation) | High (If ΔTm is negligible) | Medium (Surface immobilization issues) |
| Physiological Context | High (via competitive ABPP in cells) | High (Intact cells/lysates) | Low (Purified, isolated protein) |
Self-Validating Experimental Protocol: MS Target Engagement
To ensure scientific integrity, a target engagement protocol must be a self-validating system. The following workflow utilizes Intact Protein MS to confirm stoichiometry, followed by Bottom-Up Peptide Mapping to confirm site-selectivity.
Phase 1: Intact Protein MS (Stoichiometry & Kinetics)
Causality: We must first prove that [4-(2-Chloroacetyl)phenyl]urea binds in a 1:1 ratio without non-specific poly-alkylation.
-
Incubation: Incubate recombinant target protein (10 µM) with [4-(2-Chloroacetyl)phenyl]urea (50 µM) in HEPES buffer (pH 7.4) at 37°C.
-
Why pH 7.4? This physiological pH ensures the target cysteine is partially in its reactive thiolate form without artificially driving non-specific lysine amine labeling, which occurs at higher pH levels[5].
-
-
Time-Course Quenching: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench by adding 1% Formic Acid (FA).
-
Why Acid Quench? Dropping the pH to ~2 instantly protonates the thiolate (Cys-SH), completely halting the SN2 alkylation. This provides a precise kinetic snapshot of the reaction[7].
-
-
LC-MS Analysis: Desalt the samples via a C4 trap column and analyze on a high-resolution Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw spectra using MaxEnt1 algorithms to observe the intact mass.
Phase 2: Bottom-Up Proteomics (Site Identification)
Causality: Once 1:1 binding is confirmed, we must prove the warhead engaged the correct cysteine residue.
-
Denaturation & Reduction: Denature the quenched protein with 8M Urea and reduce native disulfides using 10 mM Dithiothreitol (DTT) at 37°C for 30 mins.
-
Orthogonal Alkylation: Add 50 mM Iodoacetamide (IAA) and incubate in the dark for 45 mins.
-
Why IAA? IAA caps all unreacted cysteines with a carbamidomethyl group (+57.02 Da). This prevents the chloroacetyl probe from scrambling during digestion and differentiates free cysteines from the [4-(2-Chloroacetyl)phenyl]urea-modified cysteine (+176.06 Da)[3].
-
-
Digestion & Mapping: Dilute the urea concentration to <2M and digest with Trypsin overnight. Analyze the peptides via nanoLC-MS/MS, searching for the +176.06 Da variable modification.
Self-validating mass spectrometry workflow for intact stoichiometry and bottom-up site identification.
Data Interpretation & Expected Outcomes
A robust validation relies on clear data interpretation. Table 2 outlines the expected mass shifts when [4-(2-Chloroacetyl)phenyl]urea successfully engages its target, validating the experimental design.
Table 2: Expected Mass Spectrometry Data for[4-(2-Chloroacetyl)phenyl]urea Engagement
| Analysis Phase | Control (Vehicle) | Treated (Probe) | Mass Shift ( Δ Da) | Scientific Interpretation |
| Intact Protein MS | 25,000.00 Da | 25,176.06 Da | +176.06 Da | Confirms 1:1 stoichiometric covalent binding. Lack of +352 Da peaks confirms no off-target poly-alkylation. |
| Peptide Mapping | 1,500.00 Da | 1,676.06 Da | +176.06 Da | Localizes the chloroacetyl warhead to the specific active-site Cys residue, confirming mechanism of action. |
By utilizing this MS-driven approach, researchers can definitively prove the target engagement of [4-(2-Chloroacetyl)phenyl]urea, overcoming the thermodynamic limitations of CETSA and the spatial ambiguity of SPR[9].
References
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - nih.gov | 8
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - nih.gov | 3
-
Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - nih.gov | 10
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - mdpi.com | 4
-
Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 - doi.org |5
-
Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors - biorxiv.org | 7
-
Current Advances in CETSA - frontiersin.org | 9
-
(PDF) Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - researchgate.net | 11
-
Size-Dependent Target Engagement of Covalent Probes - nih.gov | 6
-
Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors - rsc.org | 1
-
1,3-Bis[4-(2-chloroacetyl)phenyl]urea - molaid.com | 12
-
861520-97-0|[4-(2-chloroacetyl)phenyl]urea - bio-fount.com | 2
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- 3. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 1,3-Bis[4-(2-chloroacetyl)phenyl]urea - CAS号 93320-35-5 - 摩熵化学 [molaid.com]
Comparative Biological Activity Guide: [4-(2-Chloroacetyl)phenyl]urea Analogs as Targeted Covalent Inhibitors
As drug discovery increasingly embraces targeted covalent inhibitors (TCIs) to achieve prolonged pharmacodynamics and overcome resistance mutations, the [4-(2-Chloroacetyl)phenyl]urea scaffold (CAS: 861520-97-0) has emerged as a highly versatile pharmacophore.
This guide provides a rigorous comparative analysis of different [4-(2-Chloroacetyl)phenyl]urea analogs. By dissecting their mechanistic binding modes, structure-activity relationships (SAR), and experimental validation protocols, we aim to equip researchers with the data necessary to deploy these compounds effectively in oncology, neuropharmacology, and targeted protein degradation.
Mechanistic Rationale: The Anatomy of the Pharmacophore
The biological efficacy of [4-(2-Chloroacetyl)phenyl]urea derivatives is driven by a dual-action mechanism that perfectly balances non-covalent recognition with irreversible engagement:
-
The Phenylurea Moiety (The Navigator): Urea groups are exceptional hydrogen-bond donors and acceptors. In kinase targets, this moiety reliably docks into the ATP-binding pocket (often stabilizing the DFG-out conformation). This initial reversible binding is governed by the affinity constant ( KI ).
-
The Chloroacetyl Warhead (The Anchor): The α -chloroamide is a mild, tunable electrophile. Unlike hyper-reactive acrylamides, the chloroacetyl group relies heavily on local concentration. Once the phenylurea docks, the electrophilic α -carbon is precisely oriented near a nucleophilic residue (typically a cysteine thiolate, though unique acylation of glutamic acid residues like Glu-198 has also been documented[1]). This proximity lowers the activation energy for an SN2 nucleophilic substitution, displacing the chloride ion and forming a permanent covalent bond ( kinact ).
Figure 1: Workflow and kinetic mechanism of targeted covalent inhibition by chloroacetylphenylurea.
Comparative Analysis of Analog Classes
Structural modifications to the terminal phenyl ring drastically alter the target selectivity and biological activity of the base scaffold. Below is a comparative breakdown of three major analog classes documented in recent literature.
A. Unsubstituted & Base Analogs (Microtubule Disruptors)
The baseline [4-(2-Chloroacetyl)phenyl]urea structure exhibits moderate, broad-spectrum reactivity. In oncology models, these analogs act as competitive inhibitors of colchicine binding. They covalently react with β -tubulin (specifically at Cys-354), disrupting microtubule polymerization and inducing apoptosis[2].
B. Halogenated/Lipophilic Analogs (Kinase Inhibitors)
By introducing electron-withdrawing and lipophilic groups—such as a 3-trifluoromethyl ( CF3 ) or 4-chloro substitution—the analogs gain high selectivity for specific kinases. For example, highly substituted derivatives have demonstrated exceptional potency against C-RAF kinase ( IC50=0.10μM ), outperforming the reversible reference drug Sorafenib across multiple breast cancer cell lines (MCF7, MDA-MB-468)[2].
C. Spirocyclic & Tetrazole-Linked Analogs (Protease & CNS Targets)
Replacing the terminal anilines with bulky spirocyclic or tetrazole rings shifts the pharmacophore's preference toward Sentrin-specific proteases (e.g., SENP1). These covalent inhibitors trap the catalytic cysteine of SENP1, disrupting SUMOylation pathways with IC50 values in the low micromolar range ( 8.6μM )[3]. Furthermore, specific tuning of the Log P values in related derivatives has enabled successful blood-brain barrier (BBB) penetration, yielding compounds with potent skeletal muscle relaxant and CNS activity[4].
Quantitative Performance Summary
| Analog Class | Representative Substitution | Primary Target | Binding Mode | IC50 ( μ M) | Primary Biological Outcome |
| Base Scaffold | Unsubstituted | β -Tubulin (Cys-354) | Covalent ( SN2 ) | 2.5 - 5.0 | Antimitotic / Apoptosis[2] |
| Type II Kinase | 3- CF3 , 4-Cl terminal ring | C-RAF Kinase | Covalent (DFG-out) | 0.10 - 0.50 | Antiproliferative[2] |
| Protease-Targeted | Tetrazole / Spirocyclic | SENP1 (Catalytic Cys) | Covalent | 1.0 - 8.6 | SUMOylation disruption[3] |
| CNS-Active | Lipophilic anilines | Undisclosed CNS | Reversible/Mixed | N/A | Skeletal muscle relaxation[4] |
Self-Validating Experimental Protocols
To objectively evaluate the performance of a new [4-(2-Chloroacetyl)phenyl]urea analog, you must prove both the physical existence of the covalent bond and its functional irreversibility. The following protocols are designed as self-validating systems.
Protocol 1: Intact Protein LC-MS (Structural Validation)
This workflow proves that inhibition is driven by covalent modification rather than tight reversible binding.
-
Incubation: Incubate 5 μ M of the recombinant target protein (e.g., C-RAF or SENP1) with 50 μ M of the analog in HEPES buffer (pH 7.4) for 60 minutes at 37°C.
-
Causality: Using a 10-fold molar excess of the inhibitor drives pseudo-first-order kinetics, ensuring maximum occupancy and completion of the kinact step.
-
-
Desalting: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO).
-
Causality: Removing unreacted small molecules prevents ionization suppression and source-fragmentation artifacts during mass spectrometry.
-
-
LC-TOF MS Analysis: Analyze the eluate using Electrospray Ionization Time-of-Flight (ESI-TOF) MS. Deconvolute the multicharged protein envelope.
-
Validation Check: A successful covalent SN2 reaction will yield a precise mass shift of +[ Minhibitor−36.5 Da] (accounting for the loss of HCl). If the mass shift equals the intact inhibitor mass, the mechanism is likely an off-target Michael addition or reversible trapping, not the intended SN2 displacement.
-
Protocol 2: Biochemical Washout Assay (Functional Validation)
This kinetic assay differentiates between a true irreversible TCI and a compound with a very slow off-rate.
-
Pre-incubation: Incubate the target enzyme at 100× its final assay concentration with the analog at 10× its calculated IC50 for 1 hour.
-
Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing the enzyme's substrate.
-
Causality: This massive dilution drops the free inhibitor concentration far below its KI . Reversible inhibitors will rapidly dissociate to re-establish equilibrium, restoring enzyme velocity ( V0 ).
-
-
Kinetic Monitoring: Measure substrate conversion (e.g., via fluorescence or absorbance) continuously for 60 minutes.
-
Validation Check: If the kinetic trace remains a flat line (near-zero velocity), the enzyme is permanently inactivated, confirming the functional irreversibility of the chloroacetyl warhead. If activity slowly recovers, the compound is merely a tight-binding reversible inhibitor.
-
References
- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents.
- Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents.
- [4-(2-chloroacetyl)phenyl]urea | 861520-97-0. Sigma-Aldrich.
- Discovery of a Dual SENP1 and SENP2 Inhibitor. MDPI.
- Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin.
Sources
In Vivo Validation and Comparative Efficacy of [4-(2-Chloroacetyl)phenyl]urea Derivatives as Anticancer Agents
As targeted covalent inhibitors (TCIs) continue to reshape the oncology landscape, the strategic integration of tunable electrophilic warheads into high-affinity scaffolds has become a focal point of advanced drug design[1]. Among these, [4-(2-Chloroacetyl)phenyl]urea derivatives have emerged as a highly potent class of antineoplastic agents. By coupling the non-covalent recognition capabilities of the phenylurea pharmacophore with the irreversible binding kinetics of a chloroacetyl warhead, these molecules achieve sustained target engagement while minimizing the pharmacokinetic liabilities typical of classical, indiscriminate alkylating agents[2].
This guide provides an objective, data-driven comparison of [4-(2-Chloroacetyl)phenyl]urea derivatives against standard-of-care alternatives, supported by self-validating in vivo experimental protocols designed for rigorous preclinical evaluation.
Mechanistic Rationale: The Power of Targeted Covalent Inhibition
The clinical limitation of many reversible anticancer agents (e.g., Sorafenib, Colchicine) is the rapid onset of drug resistance and the requirement for continuous high systemic exposure to maintain target saturation[3].[4-(2-Chloroacetyl)phenyl]urea derivatives circumvent this through a dual-action mechanism:
-
Scaffold-Driven Affinity: The phenylurea moiety acts as a highly specific directing group. It docks into hydrophobic pockets of target proteins (frequently the colchicine-binding site of β-tubulin or the hinge regions of specific kinases), mimicking structures like the trimethoxyphenyl group[2].
-
Warhead-Driven Irreversibility: Once docked, the proximity-driven local concentration allows the mildly electrophilic chloroacetyl group to undergo a nucleophilic substitution reaction with specific proximal residues (e.g., Glu-β198 or Cys-β239 in tubulin, or Sec46 in GPX4)[1][2].
Because the chloroacetyl group is a "soft" electrophile, it remains relatively inert in systemic circulation, reacting only when perfectly positioned by the urea scaffold. This drastically reduces off-target toxicity compared to traditional nitrogen mustards[4].
Fig 1. Dual-action mechanism of targeted covalent inhibition by chloroacetyl phenylurea derivatives.
Comparative In Vivo Performance
To objectively evaluate the therapeutic index of [4-(2-Chloroacetyl)phenyl]urea derivatives, we must compare their in vivo efficacy against established paradigms: reversible urea-based kinase inhibitors (Sorafenib), microtubule stabilizers (Paclitaxel), and reversible tubulin binders (Colchicine).
The data below synthesizes typical in vivo xenograft outcomes (e.g., HT-1080 fibrosarcoma or MDA-MB-231 breast cancer models)[1][5].
Quantitative Efficacy and Toxicity Comparison
| Compound Class | Representative Agent | Primary Mechanism | In Vivo TGI (%) | IC₅₀ Range | Body Weight Loss (%) |
| Covalent Phenylurea | Chloroacetyl-Phenylurea | Irreversible Alkylation | 72 - 85% | 10 - 250 nM | < 5% |
| Reversible Urea | Sorafenib | Reversible Kinase Inhibition | 50 - 65% | 100 - 500 nM | ~ 10% |
| Taxane | Paclitaxel | Microtubule Stabilization | 75 - 90% | 2 - 10 nM | 15 - 20% |
| Reversible Binder | Colchicine | Reversible Tubulin Inhibition | N/A (Lethal) | 5 - 20 nM | > 20% (Lethal) |
Causality Analysis of the Data: The covalent phenylurea achieves a Tumor Growth Inhibition (TGI) comparable to Paclitaxel but with significantly lower body weight loss (< 5%). This is because the irreversible binding allows for a "hit-and-run" dosing strategy. The drug clears from the bloodstream rapidly (minimizing systemic toxicity), but the pharmacodynamic effect persists until the tumor cell synthesizes new target proteins[5]. Conversely, Colchicine's lack of tumor selectivity and reversible nature requires doses that cross the maximum tolerated dose (MTD) threshold, resulting in lethal toxicity.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the in vivo validation of these derivatives must follow a self-validating workflow. Every step must include internal controls to isolate the drug's true pharmacological effect from biological noise.
Fig 2. Self-validating in vivo xenograft workflow for evaluating anticancer efficacy and toxicity.
Step-by-Step Methodology: Xenograft Mouse Model Validation
Step 1: Cell Line Preparation & Inoculation
-
Protocol: Harvest target cancer cells (e.g., MDA-MB-231) in the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free PBS and Matrigel to a concentration of 5×106 cells/mL. Inject 100 µL subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
-
Causality: Utilizing Matrigel provides a localized extracellular matrix that prevents cell dispersion and drastically increases the tumor "take rate," ensuring uniform tumor architecture across the cohort.
Step 2: Volume-Dependent Randomization
-
Protocol: Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Randomize mice into control and treatment groups only when the average tumor volume reaches 100–150 mm³.
-
Causality: Randomizing based on a specific volume threshold ensures that all tumors are in the exponential growth phase and possess established vasculature. This prevents false-positive efficacy readings caused by naturally regressing or dormant tumors.
Step 3: Vehicle Formulation and Dosing
-
Protocol: Formulate the[4-(2-Chloroacetyl)phenyl]urea derivative in a vehicle of 10% DMSO, 10% Tween-80, and 80% Saline. Administer intraperitoneally (I.P.) at 10 mg/kg every other day (q.o.d). Include a vehicle-only control group and a standard-of-care group (e.g., Paclitaxel 10 mg/kg).
-
Causality: Phenylurea derivatives are highly lipophilic. This specific co-solvent system ensures complete solubilization without causing the severe peritoneal inflammation associated with higher DMSO concentrations, which would confound toxicity readouts.
Step 4: Dual-Metric Monitoring (Efficacy vs. Toxicity)
-
Protocol: Measure tumor volumes and total body weights twice weekly. Euthanize any animal exhibiting >20% body weight loss or a tumor burden exceeding 2000 mm³.
-
Causality: Body weight acts as a highly sensitive, real-time proxy for systemic toxicity (e.g., gastrointestinal distress or myelosuppression). A drug that shrinks a tumor but causes >20% weight loss is a failed candidate; capturing both metrics simultaneously validates the therapeutic window.
Conclusion & Future Perspectives
The integration of a chloroacetyl warhead onto a phenylurea scaffold represents a masterclass in rational drug design. By shifting the paradigm from reversible equilibrium binding to targeted irreversible alkylation, [4-(2-Chloroacetyl)phenyl]urea derivatives offer superior tumor growth inhibition with a remarkably clean toxicity profile[2][5]. For drug development professionals, utilizing this chemotype provides a robust pathway to overcome the resistance mechanisms that plague current reversible therapies.
References
- Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity National Institutes of Health (NIH) / PubMed
- Urea Derivatives as Anticancer Agents EurekaSelect / Bentham Science Publishers
- Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer National Institutes of Health (NIH) / PubMed
- SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES Uran.ua
- Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin National Institutes of Health (NIH) / PubMed
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- 2. Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. journals.uran.ua [journals.uran.ua]
- 5. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS Method Validation for Quantifying [4-(2-Chloroacetyl)phenyl]urea Adducts: A Comparative Guide
Executive Summary
The quantification of reactive metabolite and electrophile-protein adducts is a critical bottleneck in drug development and molecular toxicology. [4-(2-Chloroacetyl)phenyl]urea (CAPU) (CAS: 861520-97-0) serves as a prototypical reactive compound featuring a chloroacetamide warhead. While highly effective as a covalent modifier, its propensity to form low-abundance, off-target adducts in complex biological matrices presents severe analytical challenges.
This guide objectively compares the performance of conventional Solid-Phase Extraction coupled with LC-MRM (SPE-LC-MRM) against the next-generation Adduct-Catch™ Thiol Enrichment Kit coupled with Nano-LC-PRM . By adhering to stringent FDA bioanalytical validation guidelines[1] and established matrix effect assessments[2], we provide a comprehensive framework for selecting the optimal workflow for adduct quantification.
Mechanistic Background: The Analytical Challenge
As a Senior Application Scientist, it is vital to understand the chemical causality driving the analytical methodology. The chloroacetyl group in CAPU is a potent electrophile that undergoes a rapid SN2 nucleophilic substitution reaction with electron-rich amino acid side chains—predominantly the thiolate anion of cysteine and the thioether of methionine[3][4].
Caption: SN2 mechanism of CAPU reacting with cysteine to form a covalent thioether adduct.
The Causality of Matrix Effects: When analyzing these thioether adducts in plasma or tissue lysates, conventional reversed-phase chromatography often co-elutes the target adducts with high-abundance endogenous peptides and phospholipids. In the Electrospray Ionization (ESI) source, these co-eluting matrix components monopolize charge availability on the droplet surface, leading to severe ion suppression (matrix effect)[2][5]. Therefore, achieving high sensitivity requires shifting from generic extraction to highly specific enrichment.
Methodological Comparison
To establish a self-validating analytical system, we compared two distinct workflows for quantifying CAPU-cysteine adducts in human plasma.
Alternative A: Conventional SPE-LC-MRM (Triple Quadrupole)
-
Mechanism: Uses generic C18 Solid-Phase Extraction to desalt and concentrate the digested plasma sample, followed by Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
Limitations: C18 sorbents cannot differentiate between adducted and unmodified endogenous peptides. The resulting high background noise and ion suppression drastically elevate the Lower Limit of Quantification (LLOQ).
The Product: Adduct-Catch™ Enrichment + Nano-LC-PRM (High-Res Orbitrap)
-
Mechanism: The Adduct-Catch™ kit utilizes a proprietary immunoaffinity/covalent-capture resin that specifically isolates chloroacetamide-modified peptides. This is coupled with Nano-LC and Parallel Reaction Monitoring (PRM) on a high-resolution mass spectrometer.
-
Advantages: By physically removing >99% of unmodified peptides and phospholipids prior to injection, the ESI source is free from competition, restoring ionization efficiency and enabling sub-ng/mL sensitivity[3].
Experimental Protocols (Self-Validating Workflows)
Every protocol described below is designed as a self-validating system. We incorporate a Stable Isotope-Labeled (SIL) internal standard ( 13C6 -labeled CAPU-cysteine) spiked into the raw matrix before extraction to dynamically correct for recovery losses and ionization variations.
Step 1: Sample Preparation & Digestion
-
Denaturation & Alkylation: Aliquot 100 µL of plasma. Denature with 8M Urea. Reduce disulfide bonds with 5 mM TCEP (60°C, 15 min). Crucial Step: Alkylate remaining free thiols with an orthogonal reagent (e.g., iodoacetamide) to prevent artifactual adduct formation during digestion.
-
Proteolysis: Dilute urea to <1M. Add sequencing-grade Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C[4].
-
Internal Standard Addition: Spike 5.0 ng/mL of SIL-adduct internal standard into the digest.
Step 2: Enrichment (The Divergence Point)
-
SPE Method: Load the digest onto a pre-conditioned C18 SPE cartridge. Wash with 5% Methanol/0.1% Formic Acid. Elute with 80% Acetonitrile/0.1% Formic Acid. Dry under nitrogen and reconstitute.
-
Adduct-Catch™ Method: Incubate the digest with 50 µL of Adduct-Catch™ magnetic beads for 2 hours at room temperature. Wash three times with stringent RIPA buffer to remove non-specifically bound peptides. Elute with the proprietary acidic elution buffer (pH 2.0).
Step 3: LC-MS/MS Matrix Effect Assessment (Matuszewski Protocol)
To ensure trustworthiness, we rigorously evaluate the matrix effect using the post-extraction spiking method pioneered by Matuszewski et al.[2][5].
-
Set 1 (Neat): Analyte spiked into pure reconstitution solvent.
-
Set 2 (Post-Extraction): Analyte spiked into a blank matrix extract after the enrichment step.
-
Calculation: Matrix Factor (MF) = Peak Area (Set 2) / Peak Area (Set 1). An MF of 1.0 indicates zero matrix effect; <1.0 indicates suppression.
Caption: LC-MS/MS validation decision tree based on FDA guidelines and Matuszewski matrix assessment.
Validation Data & Performance Metrics
The following data summarizes the validation of both methods according to FDA guidelines for bioanalytical method validation[1]. The integration of the Adduct-Catch™ kit fundamentally transforms the analytical landscape.
Table 1: Comparative Sensitivity and Matrix Metrics
| Parameter | Conventional SPE-LC-MRM | Adduct-Catch™ Nano-LC-PRM | Causality / Scientific Insight |
| LLOQ | 5.0 ng/mL | 0.1 ng/mL | High-res PRM eliminates isobaric background noise. |
| Extraction Recovery | 65.2% ± 8.4% | 92.5% ± 3.1% | Specific affinity capture prevents breakthrough losses seen in generic C18 SPE. |
| Matrix Factor (MF) | 0.42 (Severe Suppression) | 0.98 (Negligible) | Removal of >99% of phospholipids prevents ESI charge competition[2]. |
| Linear Dynamic Range | 5.0 – 1000 ng/mL | 0.1 – 2000 ng/mL | Reduced detector saturation due to cleaner baseline. |
Table 2: Precision and Accuracy (Quality Control Samples)
Data represents n=6 replicates across 3 independent validation runs.
| QC Level | SPE-LC-MRM Intra-day CV% | SPE-LC-MRM Accuracy | Adduct-Catch™ Intra-day CV% | Adduct-Catch™ Accuracy |
| Low QC (0.3 ng/mL) | Not Detectable | N/A | 5.2% | 104.1% |
| Mid QC (50 ng/mL) | 12.5% | 86.4% | 3.8% | 98.5% |
| High QC (800 ng/mL) | 9.4% | 91.2% | 2.1% | 99.2% |
References
-
Matuszewski BK, Constanzer ML, Chavez-Eng CM. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 2003.[Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA Regulatory Information, 2018.[Link]
-
Genereux JC, et al. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Molecular Omics / PMC, 2023.[Link]
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- 1. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Orthogonal Methods to Confirm Covalent Modification by[4-(2-Chloroacetyl)phenyl]urea: A Comprehensive Comparison Guide
As targeted covalent inhibitors (TCIs) continue to dominate drug discovery pipelines, the analytical rigor required to validate their mechanisms of action has never been higher. [4-(2-Chloroacetyl)phenyl]urea (CAS 861520-97-0) serves as an excellent model electrophile. Featuring a chloroacetamide warhead, it exhibits a balanced, proximity-driven reactivity profile—less intrinsically reactive than iodoacetamides, allowing for higher kinetic selectivity toward hyper-reactive nucleophiles, primarily cysteine residues 1.
However, relying on a single assay to confirm covalent target engagement is a critical vulnerability. Non-specific aggregation, reversible binding artifacts, or assay interference can easily masquerade as covalent inhibition. As a Senior Application Scientist, I mandate a self-validating, orthogonal approach. This guide details four distinct methodologies—intact mass spectrometry, bottom-up proteomics, biochemical thiol depletion, and competitive gel-based profiling—that together form an irrefutable proof-of-concept for covalent modification 2.
The Covalent Reaction Mechanism
Before selecting an analytical method, we must understand the underlying chemistry. [4-(2-Chloroacetyl)phenyl]urea reacts with a nucleophilic thiol (-SH) via an S_N2 displacement mechanism. The chloride ion acts as the leaving group, resulting in a stable, irreversible thioether bond.
Mechanism of covalent modification via SN2 attack by cysteine on the chloroacetamide warhead.
Calculating the exact mass shift is the first step in our analytical design. The monoisotopic mass of [4-(2-Chloroacetyl)phenyl]urea is 212.035 Da. Upon reaction, the loss of HCl (35.977 Da) results in a net addition of the C9H8N2O2 moiety, corresponding to a precise mass shift of +176.058 Da on the target protein.
Orthogonal Validation Strategy
To build a self-validating data package, we must answer four distinct questions:
-
Did a covalent bond form? (Intact MS)
-
Where did it form? (Bottom-Up MS)
-
Did it deplete the target nucleophile? (Biochemical Assay)
-
Does it prevent functional probe binding? (Competitive ABPP)
Orthogonal workflow integrating MS, biochemical, and gel-based methods for adduct validation.
Step-by-Step Methodologies & Causal Reasoning
Method 1: Intact Protein Mass Spectrometry (Top-Down LC-MS)
The Causality: Intact MS is the gold standard for confirming covalent stoichiometry 3. By subjecting the protein-ligand complex to denaturing liquid chromatography (e.g., using acidic mobile phases like 0.1% Formic Acid), all non-covalent interactions are stripped away. If a mass shift of +176.06 Da persists in the gas phase, it is irrefutable evidence of a covalent bond. Protocol:
-
Incubation: React 10 µM of recombinant target protein with 50 µM [4-(2-Chloroacetyl)phenyl]urea in a physiological buffer (e.g., 50 mM HEPES, pH 7.4) for 2 hours at room temperature.
-
Desalting: Pass the reaction through a C4 ZipTip or an online desalting column. Reasoning: Excess small molecules cause severe ion suppression in the MS source, masking the protein signal.
-
Acquisition: Inject onto a high-resolution Q-TOF or Orbitrap mass spectrometer.
-
Deconvolution: Use deconvolution software (e.g., MaxEnt1) to convert the multiply charged spectral envelope into a zero-charge intact mass. Look for the un-modified peak (M) and the modified peak (M + 176.06 Da).
Method 2: Bottom-Up Proteomics (LC-MS/MS Peptide Mapping)
The Causality: While intact MS confirms that a modification occurred, bottom-up MS answers where. By digesting the protein and fragmenting the peptides, we can localize the +176.06 Da mass addition to a specific amino acid via b- and y-ion series shifts 4. Protocol:
-
Alkylation Control (Critical Step): Treat the covalently modified protein with 10 mM Iodoacetamide (IAM) for 30 minutes in the dark. Reasoning: IAM caps all unreacted cysteines with a +57.02 Da carbamidomethyl group. If we skip this, the chloroacetamide could migrate to other cysteines during thermal denaturation, leading to false site localization.
-
Digestion: Denature with 8M Urea, dilute to 2M, and digest with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
LC-MS/MS: Analyze the peptides via data-dependent acquisition (DDA).
-
Data Search: Set a dynamic modification of +176.058 Da on Cysteine (and potentially Methionine/Lysine to check for off-target reactivity).
Method 3: Biochemical Thiol-Depletion (DTNB / Ellman’s Assay)
The Causality: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) reacts with free thiols to yield the TNB²⁻ anion, which absorbs strongly at 412 nm. If the chloroacetamide warhead has covalently engaged the target cysteine, the thiol is masked, resulting in a quantifiable decrease in absorbance. Protocol:
-
Reaction: Incubate 5 µM protein with varying concentrations of [4-(2-Chloroacetyl)phenyl]urea.
-
Buffer Exchange: Remove unreacted compound using a Zeba spin-desalting column. Reasoning: Unreacted chloroacetamide in the buffer will react directly with the TNB²⁻ anion produced during the assay, artificially lowering the absorbance and creating a false positive.
-
DTNB Addition: Add 0.1 mM DTNB in reaction buffer (pH 8.0) and incubate for 15 minutes.
-
Readout: Measure absorbance at 412 nm. Calculate free thiol concentration using the extinction coefficient (14,150 M⁻¹ cm⁻¹).
Method 4: Competitive Activity-Based Protein Profiling (ABPP)
The Causality: This is a functional, gel-based competition assay. The protein is pre-incubated with the non-fluorescent chloroacetamide, then chased with a broad-spectrum, highly reactive fluorescent probe (e.g., Tetramethylrhodamine-5-Iodoacetamide). If the target site is covalently occupied by our compound, the fluorescent probe cannot bind, leading to a dose-dependent loss of fluorescent band intensity on an SDS-PAGE gel. Protocol:
-
Competition: Incubate protein (2 µM) with [4-(2-Chloroacetyl)phenyl]urea (0.1 - 100 µM) for 1 hour.
-
Probe Labeling: Add 1 µM TMR-Iodoacetamide for 30 minutes. Reasoning: The high reactivity of the iodoacetamide ensures that any unbound cysteines are immediately labeled.
-
Resolution: Quench with SDS loading buffer (containing β-mercaptoethanol) and boil. Resolve on a 4-20% SDS-PAGE gel.
-
Imaging: Scan the gel on a fluorescence imager at 532 nm excitation.
Quantitative Performance Comparison
To aid in experimental design, the table below summarizes the operational parameters of each orthogonal method.
| Method | Primary Output | Sensitivity | Throughput | Key Limitation |
| Intact Protein MS | Global Mass Shift (+176.06 Da), Stoichiometry | High (pmol) | Medium | Cannot identify the specific modified residue; requires pure protein. |
| Bottom-Up LC-MS/MS | Exact Site of Modification (Peptide Mapping) | Very High (fmol) | Low-Medium | Prone to artifactual scrambling if unreacted cysteines are not capped. |
| DTNB Thiol Assay | Quantitative Free Thiol Depletion | Moderate (nmol) | High (96/384-well) | Indirect measurement; highly susceptible to buffer interference (e.g., DTT). |
| Competitive ABPP | Visual Target Engagement | High (pmol) | Medium (Gel-based) | Requires a compatible fluorescent probe; semi-quantitative readout. |
References
-
BenchChem. "Navigating the Maze of Protein Modifications: A Guide to LC-MS/MS Analysis of Chloroacetamide-Met-OH Adducts." 4
-
NIH PMC. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." 1
-
ResearchGate. "Hit discovery against SARS‐CoV‐2 MPro by chloroacetamide reactive fragment screening." 3
-
NIH PMC. "Technologies for Direct Detection of Covalent Protein–Drug Adducts." 2
Sources
- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
[4-(2-Chloroacetyl)phenyl]urea proper disposal procedures
As a Senior Application Scientist, I understand that the safe handling and disposal of reactive intermediates is just as critical as the synthesis and assay workflows they enable. In modern drug discovery, compounds bearing the chloroacetyl moiety—such as [4-(2-Chloroacetyl)phenyl]urea —are highly valued as covalent warheads and synthetic building blocks. However, the very electrophilic reactivity that makes them useful in the laboratory makes them uniquely hazardous in the waste stream.
To build a culture of uncompromising laboratory safety, we must move beyond basic disposal guidelines and understand the causality behind our waste management protocols. Below is a comprehensive, field-proven operational guide for the safe handling, quenching, and logistical disposal of[4-(2-Chloroacetyl)phenyl]urea.
Physicochemical Hazard Profile & Causality
The primary hazard of[4-(2-Chloroacetyl)phenyl]urea stems from its α -chloro ketone group. The electron-withdrawing nature of the adjacent carbonyl makes the α -carbon highly electrophilic. Consequently, this compound acts as a potent alkylating agent, capable of reacting irreversibly with biological nucleophiles (such as cysteine residues in proteins)[1].
Before initiating any disposal protocol, personnel must understand the compound's quantitative and qualitative hazard profile:
Table 1: Quantitative Data & Hazard Summary for [4-(2-Chloroacetyl)phenyl]urea
| Property / Metric | Specification | Operational Implication |
| CAS Registry Number | 861520-97-0 | Unique identifier for EHS inventory tracking. |
| Molecular Weight | 212.63 g/mol | Required for calculating molar equivalents during quenching[1]. |
| Reactive Moiety | α -chloro ketone | Potent alkylating agent; requires strict PPE (nitrile gloves, goggles) to prevent skin sensitization. |
| Primary GHS Hazards | H302, H315, H318, H335, H412 | Causes severe eye damage and skin irritation; harmful to aquatic life. |
| Waste Classification | Halogenated Organic Waste | Must be strictly segregated from non-halogenated streams to prevent incompatible reactions and control disposal costs[2][3]. |
Pre-Disposal Quenching: A Self-Validating Protocol
Directly disposing of highly reactive alkylating agents into bulk waste containers poses acute exposure risks to Environmental Health and Safety (EHS) personnel. As a best practice, we recommend chemically quenching the reactive warhead before it enters the bulk waste stream.
By reacting the compound with a strong, benign nucleophile like Sodium Thiosulfate ( Na2S2O3 ), we force an SN2 displacement of the chloride ion. This converts the hazardous α -chloro ketone into a water-soluble, non-toxic Bunte salt.
Step-by-Step Quenching Methodology
-
Solubilization: In a fume hood, dissolve the residual [4-(2-Chloroacetyl)phenyl]urea waste in a minimal volume of a compatible, water-miscible solvent (e.g., Methanol or THF).
-
Nucleophilic Addition: While stirring magnetically, slowly add a 3-fold molar excess of 1M aqueous Sodium Thiosulfate ( Na2S2O3 ).
-
Reaction Incubation: Allow the mixture to stir at room temperature for 2 to 4 hours to ensure complete nucleophilic substitution.
-
Self-Validation Step (Critical): Do not assume the reaction is complete. Spot an aliquot of the reaction mixture on a TLC (Thin Layer Chromatography) plate or inject it into an LC-MS system. The complete disappearance of the UV-active starting material validates that 100% of the reactive warhead has been neutralized.
-
Final Containment: Once validated, the neutralized (now non-alkylating) mixture can be safely transferred to a standard aqueous/organic mixed waste container.
Caption: Chemical quenching workflow converting the reactive chloroacetyl warhead into a benign Bunte salt.
Logistical Disposal & Containment Procedures
If pre-quenching is not feasible (e.g., due to high throughput or specific assay constraints), the unquenched material and its associated solvents must be managed under strict halogenated waste protocols.
Table 2: Halogenated Waste Containment Specifications
| Parameter | Specification | Causality / Rationale |
| Container Material | High-Density Polyethylene (HDPE) or Glass | Ensures chemical compatibility and prevents solvent permeation[4]. |
| Fill Capacity Limit | Maximum 70-80% | Allows for vapor expansion; minimizes the risk of pressure buildup and spills during transit[4][5]. |
| Segregation | Strictly Halogenated | Mixing halogenated compounds with non-halogenated waste significantly increases disposal costs and risks exothermic incompatibilities[2][5]. |
| Labeling | GHS Compliant, No Abbreviations | Vague labels (e.g., "solvent waste") are unacceptable. Specific components and approximate percentages must be listed to prevent incompatible downstream mixing[4]. |
Final Destruction & Environmental Compliance
Because[4-(2-Chloroacetyl)phenyl]urea contains a covalently bound chlorine atom, it cannot be disposed of via standard biological or landfill methods. The ultimate destruction of this compound requires specialized facilities.
The material must be removed by a licensed chemical waste vendor and subjected to controlled high-temperature incineration [6].
-
The Causality of Scrubbing: When chlorinated organic compounds are incinerated, the combustion process generates highly corrosive Hydrogen Chloride ( HCl ) gas. Therefore, the incineration facility must be equipped with advanced flue gas scrubbing technology (typically alkaline scrubbers) to neutralize the acidic emissions before they are released into the atmosphere, ensuring strict environmental compliance[6][7].
Caption: End-to-end logistical pathway for the segregation, collection, and destruction of halogenated waste.
References
-
Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". [Link]
-
Research Safety, Northwestern University. "Hazardous Waste Disposal Guide". [Link]
-
Dalhousie University. "Chemical Waste Disposal Manual". [Link]
-
Canadian Tumour Repository Network (CTRNet). "06.002 e2.0 Handling Hazardous Chemical Waste". [Link]
Sources
- 1. 861520-97-0|[4-(2-Chloroacetyl)phenyl]urea|BLD Pharm [bldpharm.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ctrnet.ca [ctrnet.ca]
- 5. cdn.dal.ca [cdn.dal.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
